molecular formula C9H8ClFO B1582443 3-Chloro-4'-fluoropropiophenone CAS No. 347-93-3

3-Chloro-4'-fluoropropiophenone

Cat. No.: B1582443
CAS No.: 347-93-3
M. Wt: 186.61 g/mol
InChI Key: AAHQPLJUSLMHHR-UHFFFAOYSA-N
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Description

3-Chloro-4'-fluoropropiophenone is a useful research compound. Its molecular formula is C9H8ClFO and its molecular weight is 186.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHQPLJUSLMHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188251
Record name 2-Chloro-4'-fluoropropiophenone
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Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347-93-3
Record name 3-Chloro-4′-fluoropropiophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=347-93-3
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Record name 2-Chloro-4'-fluoropropiophenone
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Record name 347-93-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36072
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Record name 2-Chloro-4'-fluoropropiophenone
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Foundational & Exploratory

The Synthesis of 3-Chloro-4'-fluoropropiophenone: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Pathways, Reaction Mechanisms, and Practical Considerations for a Key Pharmaceutical Intermediate

Introduction: The Significance of 3-Chloro-4'-fluoropropiophenone

This compound is a versatile ketone that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its molecular structure, featuring a chlorinated propyl chain and a fluorinated phenyl group, provides a unique scaffold for the development of novel therapeutic agents. This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental protocols, and comparative analysis of the available methods. The content herein is intended for researchers, chemists, and professionals in the fields of drug discovery and process development.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction provides a reliable means of forming the carbon-carbon bond between the aromatic ring and the acyl group.[2]

Reaction Principle and Causality

The Friedel-Crafts acylation hinges on the generation of a highly electrophilic acylium ion from 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] Fluorobenzene, the aromatic substrate, possesses a nucleophilic character due to the electron-rich π-system of the benzene ring. The fluorine substituent is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, due to steric hindrance, the para-substituted product, this compound, is generally the major isomer formed.[4] The ketone product is deactivated towards further acylation, which advantageously prevents polysubstitution reactions.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation for the synthesis of this compound proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 3-chloropropionyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3][5]

  • Electrophilic Attack: The highly electrophilic acylium ion is attacked by the π-electrons of the fluorobenzene ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

  • Deprotonation and Aromaticity Restoration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]

  • Work-up: The ketone product forms a complex with the aluminum chloride, which is subsequently hydrolyzed during aqueous work-up to liberate the final this compound.[3]

Visualizing the Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation cluster_2 Step 4: Work-up 3-chloropropionyl_chloride 3-Chloropropionyl Chloride Acylium_ion Acylium Ion (Electrophile) 3-chloropropionyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Fluorobenzene Fluorobenzene Sigma_Complex Sigma Complex (Carbocation Intermediate) Fluorobenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ (with [AlCl₄]⁻) Final_Product This compound Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation, adapted from established methodologies for similar transformations.[6][7]

Materials:

  • Fluorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add fluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure this compound.

Alternative Synthesis Pathway: α-Chlorination of 4'-Fluoropropiophenone

An alternative approach to this compound involves the regioselective chlorination of 4'-fluoropropiophenone at the α-position of the carbonyl group. This method is particularly useful if 4'-fluoropropiophenone is a more readily available starting material.

Reaction Principle and Mechanistic Considerations

The α-halogenation of ketones can proceed via either an acid-catalyzed or base-catalyzed mechanism, both involving the formation of an enol or enolate intermediate, respectively.[8] For regioselective chlorination at the desired position, acid-catalyzed conditions are often preferred to control the position of halogenation on the alkyl chain. The reaction typically employs a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of an acid catalyst. The electron-withdrawing nature of the carbonyl group activates the α-protons, making them susceptible to substitution.

Visualizing the α-Chlorination Workflow

alpha_Chlorination Start 4'-Fluoropropiophenone Reaction α-Chlorination Start->Reaction Reagents Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Acid Catalyst Reagents->Reaction Product This compound Reaction->Product

Caption: Workflow for the α-Chlorination of 4'-Fluoropropiophenone.

Experimental Considerations

Comparative Analysis of Synthesis Pathways

ParameterFriedel-Crafts Acylationα-Chlorination of 4'-Fluoropropiophenone
Starting Materials Fluorobenzene, 3-Chloropropionyl Chloride4'-Fluoropropiophenone
Key Reagents Lewis Acid (e.g., AlCl₃)Chlorinating Agent (e.g., Cl₂, SO₂Cl₂, NCS)
Advantages Direct, one-pot synthesis; well-established methodology.Utilizes a potentially more accessible starting material.
Disadvantages Requires stoichiometric amounts of Lewis acid; generates acidic waste.Potential for side reactions and over-halogenation; requires careful control of regioselectivity.
Typical Yields Generally good to high.Variable, dependent on conditions and substrate.

Conclusion: A Versatile Intermediate Accessible Through Robust Chemistry

This compound remains a valuable building block in medicinal chemistry and organic synthesis. The Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride stands as the most reliable and direct method for its preparation, benefiting from a well-understood mechanism and predictable outcomes. While the α-chlorination of 4'-fluoropropiophenone presents a viable alternative, it requires careful optimization to ensure regioselectivity and avoid unwanted byproducts. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific needs of the research or development program. This guide provides the fundamental knowledge and practical insights necessary for the successful synthesis of this important pharmaceutical intermediate.

References

3-Chloro-4'-fluoropropiophenone CAS number 347-93-3 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone (CAS: 347-93-3)

Introduction: Positioning a Key Synthetic Building Block

This compound, identified by the CAS number 347-93-3, is a halogenated ketone that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure, featuring a propiophenone core with chlorine and fluorine substituents, offers a unique combination of reactivity and stability, making it a valuable precursor in multiple fields.[2] While its applications extend to agrochemicals and material science, its most notable role is in the pharmaceutical industry as a key building block for the synthesis of active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safe handling, grounded in established chemical principles and methodologies.

Physicochemical & Structural Properties

The compound is typically a white to pale yellow or orange crystalline powder at room temperature.[2][4][5] The presence of the fluorine atom on the phenyl ring and the chloro group on the propyl chain significantly influences its electronic properties and reactivity, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions.[1]

PropertyValueSource(s)
CAS Number 347-93-3[2][6][7]
Molecular Formula C₉H₈ClFO[2][6][7]
Molecular Weight 186.61 g/mol [2][6][7]
IUPAC Name 3-chloro-1-(4-fluorophenyl)propan-1-one[5][8]
Appearance White to yellow to orange powder or crystals[2][4][5]
Melting Point 46-49 °C[2][4][7]
Boiling Point 103 °C at 3 mmHg[2]
Purity ≥ 96% (GC)[2][9]
SMILES C1=CC(=CC=C1C(=O)CCCl)F[5]
InChIKey AAHQPLJUSLMHHR-UHFFFAOYSA-N[5][7][10]

Core Synthesis: Friedel-Crafts Acylation

The primary and most industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride.[11][12] This reaction is a classic example of electrophilic aromatic substitution.

Causality and Mechanistic Insights: The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required to facilitate this process.[11][13] The AlCl₃ coordinates with the chlorine atom of the 3-chloropropionyl chloride, creating a potent electrophile that can overcome the aromatic stability of the fluorobenzene ring.[13]

The fluorine atom on the benzene ring is an ortho-, para-directing group. However, the acylation reaction overwhelmingly favors substitution at the para-position due to steric hindrance from the bulky acylium ion intermediate, which experiences less spatial repulsion at the position opposite the fluorine atom.[14] The electron-withdrawing nature of the newly introduced acyl group deactivates the ring, preventing polyacylation side reactions.[11][14]

G cluster_setup Reaction Setup reagent1 Fluorobenzene reaction_vessel Reaction Vessel (Inert Atmosphere, 0°C to RT) reagent1->reaction_vessel reagent2 3-Chloropropionyl Chloride reagent2->reaction_vessel catalyst AlCl₃ (Lewis Acid) catalyst->reaction_vessel solvent Dichloromethane (Solvent) solvent->reaction_vessel workup Aqueous Workup (Quench with Ice/Water) reaction_vessel->workup 1. Acylation 2. Complex Formation extraction Solvent Extraction (e.g., CH₂Cl₂) workup->extraction Destroy AlCl₃ Complex drying Drying (e.g., MgSO₄) extraction->drying Isolate Organic Phase purification Purification (Crystallization/Distillation) drying->purification Remove Water product This compound purification->product Isolate Pure Product G cluster_techniques Analytical Techniques cluster_data Data Output cluster_confirmation Confirmation start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS Mass Spectrometry (MS) start->MS IR IR Spectroscopy start->IR GC Gas Chromatography (GC) start->GC nmr_data Chemical Shifts & Coupling Constants NMR->nmr_data ms_data Molecular Ion Peak & Fragmentation Pattern MS->ms_data ir_data Functional Group Wavenumbers (e.g., C=O) IR->ir_data gc_data Retention Time & Peak Area (%) GC->gc_data structure Structural Elucidation nmr_data->structure ms_data->structure ir_data->structure purity Purity Assessment (e.g., >96%) gc_data->purity end_node Verified Compound structure->end_node purity->end_node

References

Role of 3-Chloro-4'-fluoropropiophenone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone: A Key Intermediate in Pharmaceutical Synthesis

Introduction

This compound is a versatile chemical intermediate that holds significant importance in the realms of pharmaceutical and organic synthesis.[1] Its unique molecular architecture, featuring both chloro and fluoro substituents, makes it a valuable precursor for the synthesis of a wide array of organic molecules.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its synthesis, chemical properties, and pivotal role as a building block in the creation of active pharmaceutical ingredients (APIs), most notably the antidepressant bupropion.[2][3] We will delve into the mechanistic underpinnings of its synthesis and subsequent transformations, offering field-proven insights and detailed experimental protocols to ensure both scientific integrity and practical applicability.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory or industrial setting.

PropertyValue
CAS Number 347-93-3[1][4][5]
Molecular Formula C9H8ClFO[1][5]
Molecular Weight 186.61 g/mol [1][5]
Appearance White to almost white crystalline powder[1][6]
Melting Point 46-49 °C[1][5]
Boiling Point 103 °C at 3 mmHg[1]
IUPAC Name 3-chloro-1-(4-fluorophenyl)propan-1-one[6][7]

Safety Information:

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9]

Hazard Statements:

  • H302: Harmful if swallowed[5][8]

  • H315: Causes skin irritation[5][8]

  • H319: Causes serious eye irritation[5][8]

  • H335: May cause respiratory irritation[8][9]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[8][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

The Synthetic Landscape: Accessing Propiophenone Intermediates

The synthesis of propiophenone derivatives, the backbone of our target intermediate, is most commonly achieved through the Friedel-Crafts acylation. This powerful electrophilic aromatic substitution reaction allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[10][11]

Core Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][12] The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[12]

Friedel_Crafts_Acylation A Acyl Halide + Lewis Acid B Acylium Ion (Electrophile) A->B Activation D Arenium Ion Intermediate B->D C Aromatic Ring C->D Nucleophilic Attack E Aryl Ketone D->E Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

A representative protocol for the synthesis of a related compound, 3-chloropropiophenone, from benzene and 3-chloropropionyl chloride illustrates the practical application of this reaction.[13]

Experimental Protocol: Synthesis of 3-Chloropropiophenone [13]

  • Suspend aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C.

  • Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dichloromethane dropwise to the suspension at 0°C.

  • Subsequently, add a solution of benzene (1.0 eq.) in dichloromethane dropwise at 0°C.

  • Stir the reaction mixture for 2 hours at 0°C and then for 12 hours at room temperature.

  • Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid for workup.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Pivotal Role in Bupropion Synthesis

Bupropion is a widely prescribed antidepressant and smoking cessation aid.[2][3] Its synthesis heavily relies on a propiophenone intermediate, which undergoes a series of transformations to yield the final active pharmaceutical ingredient.

The Synthetic Pathway from a Propiophenone Intermediate to Bupropion

The conversion of a propiophenone, such as this compound or the more commonly cited m-chloropropiophenone, to bupropion typically involves a two-step process: α-bromination followed by nucleophilic substitution with tert-butylamine.[14][15]

Step 1: α-Bromination of the Propiophenone Backbone

The initial step involves the selective bromination at the α-position to the carbonyl group. This is a crucial transformation as it introduces a good leaving group (bromide) that can be subsequently displaced by an amine.[16]

alpha_Bromination A Propiophenone B Enol or Enolate A->B Tautomerization/Deprotonation C α-Bromopropiophenone B->C Nucleophilic Attack on Bromine Br2 Br₂ or NBS Br2->C

Caption: α-Bromination of a Propiophenone.

While molecular bromine (Br₂) can be used as the brominating agent, N-bromosuccinimide (NBS) is often preferred in modern syntheses due to safety and handling considerations.[2][15] Molecular bromine is highly toxic and corrosive, whereas NBS is a solid and easier to handle.[2]

Representative Experimental Protocol: α-Bromination with NBS [15]

  • Dissolve the starting propiophenone in a suitable solvent, such as acetonitrile.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA).

  • Heat the reaction mixture to facilitate the reaction.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture can be worked up to isolate the α-brominated product.

Step 2: Nucleophilic Substitution with tert-Butylamine

The α-bromopropiophenone intermediate then undergoes a nucleophilic substitution reaction with tert-butylamine. The bulky tert-butyl group is a key structural feature of bupropion.

Nucleophilic_Substitution A α-Bromopropiophenone B Transition State A->B SN2 Attack C Bupropion (Free Base) B->C Bromide Departure tBuNH2 tert-Butylamine tBuNH2->B

Caption: Nucleophilic Substitution to form Bupropion.

Representative Experimental Protocol: Amination [14][15]

  • Dissolve the α-bromopropiophenone in a suitable solvent, such as N-methyl-2-pyrrolidinone (NMP) or acetonitrile.[15]

  • Add an excess of tert-butylamine to the reaction mixture.

  • Heat the reaction to drive the substitution reaction to completion.

  • After the reaction is complete, the bupropion free base can be isolated through extraction and purification.

Step 3: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the bupropion free base into its hydrochloride salt.[14] This is a common practice in the pharmaceutical industry to improve the stability, solubility, and bioavailability of the drug.

Protocol for Hydrochloride Salt Formation [14]

  • Dissolve the purified bupropion free base in a suitable organic solvent, such as diethyl ether.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution.

  • The bupropion hydrochloride will precipitate out of the solution as a solid.

  • The solid can then be collected by filtration, washed, and dried.

Analytical Characterization

The identity and purity of this compound and its downstream products are typically confirmed using a variety of analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed to assess purity.[1] Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm the chemical structure.[13] Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern.

Broader Applications and Future Perspectives

While the synthesis of bupropion is the most prominent application of propiophenone intermediates like this compound, its utility extends to other areas of chemical synthesis. It serves as a valuable building block in the development of agrochemicals, contributing to the formulation of more effective pesticides and herbicides.[1] Furthermore, its reactive nature makes it a candidate for incorporation into specialty polymers and resins, potentially leading to materials with enhanced properties.[1] The continued exploration of the reactivity of this compound and related compounds will undoubtedly open new avenues for the synthesis of novel and valuable molecules.

References

Molecular structure and formula of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone: Molecular Structure, Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive chloropropyl chain and an activated fluorophenyl group, makes it a versatile building block for constructing more complex molecules. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development and material science. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol grounded in established chemical principles, explore its significant applications, and outline essential safety protocols. The insights herein are curated to explain not just the "what" but the "why," offering a deeper understanding of this compound's utility and behavior.

Section 1: Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is cataloged under several identifiers across various chemical databases.

IdentifierValue
IUPAC Name 3-chloro-1-(4-fluorophenyl)propan-1-one[1][2]
CAS Number 347-93-3[1][2][3][4]
Molecular Formula C₉H₈ClFO[1][2][3][4]
Molecular Weight 186.61 g/mol [2][3][4]
Linear Formula FC₆H₄COCH₂CH₂Cl[2][5]
InChI Key AAHQPLJUSLMHHR-UHFFFAOYSA-N[1][2][5]
SMILES C1=CC(=CC=C1C(=O)CCCl)F[2]
EC Number 206-475-2[2]
PubChem ID 67672[3]
MDL Number MFCD00000991[2][3]

The molecular formula, C₉H₈ClFO, reveals a structure composed of a phenyl ring substituted with fluorine, connected to a three-carbon ketone chain which is itself substituted with chlorine. This specific arrangement of functional groups—a ketone, an aryl fluoride, and an alkyl chloride—is crucial to its reactivity and utility as a synthetic intermediate.

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in reactions. It is a solid at room temperature, appearing as a white to yellow crystalline powder.[1][2][3]

PropertyValueSource(s)
Appearance White to almost white/yellow powder or crystals[1][2][3]
Melting Point 46-49 °C[3][5][6]
Boiling Point 103 °C @ 3 mmHg[3][6]
Flash Point 92 °C (197.6 °F) - closed cup[5][7]
Storage Temperature Room Temperature, under inert atmosphere[3][6]

The defined melting point range indicates a relatively pure compound. Its high boiling point necessitates vacuum distillation for purification to prevent decomposition at atmospheric pressure. The compound's stability under standard room temperature conditions simplifies storage.[3]

Section 3: Synthesis Protocol via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide using a strong Lewis acid catalyst.

Principle of the Reaction

The synthesis involves the reaction of fluorobenzene with 3-chloropropionyl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride. The AlCl₃ coordinates to the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para- director; therefore, the acylation occurs predominantly at the para-position due to less steric hindrance, yielding the desired 4'-fluoro isomer.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar substrates.[8][9]

  • Materials and Reagents:

    • Fluorobenzene

    • 3-Chloropropionyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

  • Step-by-Step Methodology:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

      • Causality: An inert atmosphere is critical to prevent the moisture-sensitive AlCl₃ from decomposing, which would deactivate the catalyst.

    • Initial Cooling: Cool the suspension to 0°C using an ice bath.

      • Causality: The reaction is highly exothermic. Starting at a low temperature helps to control the reaction rate and prevent unwanted side reactions.

    • Reagent Addition: Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring. Following this, add fluorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0°C.

      • Causality: Slow, dropwise addition ensures the reaction remains controlled. Adding the acyl chloride first allows for the formation of the acylium ion complex before the substrate is introduced.

    • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

      • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture and checking for the disappearance of the starting material (fluorobenzene).

    • Quenching: The next day, cool the reaction mixture back to 0°C and quench it by carefully and slowly pouring it over a mixture of crushed ice and concentrated HCl.

      • Causality: Quenching with ice/acid decomposes the aluminum chloride complex, neutralizes any remaining catalyst, and moves the product into the organic layer. This step is also highly exothermic and must be done cautiously.

    • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water and brine.

      • Causality: The washes remove water-soluble impurities and residual acid.

    • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

      • Causality: Removing all water is essential before solvent removal to prevent hydrolysis of the product during concentration.

    • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or pentane) or by column chromatography on silica gel.[9]

      • Self-Validation: The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value (46-49 °C) and by analytical techniques such as NMR spectroscopy.

Section 4: Key Applications and Research Significance

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its bifunctional nature, allowing for subsequent chemical modifications at two key sites.

  • Pharmaceutical Synthesis: The compound is a recognized building block in the development of new therapeutic agents.[3] The propiophenone core is found in various pharmacologically active molecules. The terminal chloride can be readily displaced by various nucleophiles (e.g., amines) to build more complex side chains, while the ketone can be reduced or otherwise modified. It is particularly noted for its use in synthesizing analgesics and anti-inflammatory drugs.[3]

  • Agrochemicals: In agrochemical research, halogenated aromatic compounds are frequently used to create new pesticides and herbicides.[3] The specific combination of chlorine and fluorine in this molecule can be leveraged to tune the biological activity and environmental persistence of the target agrochemical.

  • Material Science: The molecule can be used in the synthesis of specialty polymers and resins.[3] Its reactive sites allow it to be incorporated into polymer backbones, potentially conferring enhanced thermal or mechanical properties.

  • Organic Chemistry Research: As a versatile reagent, it facilitates the creation of complex molecular frameworks in both academic and industrial research settings.[3]

Section 5: Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. According to its Safety Data Sheet (SDS), the compound presents several risks.[10]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[10][11]
Skin IrritationCategory 2H315: Causes skin irritation.[10][11]
Eye IrritationCategory 2H319: Causes serious eye irritation.[10][11]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation.[10][11]
  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]

  • Handling Procedures: Avoid formation and inhalation of dust.[10] Prevent contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. It is stable under recommended storage conditions.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10]

Conclusion

This compound stands out as a chemical intermediate of significant value. Its well-defined molecular structure and predictable reactivity, primarily through Friedel-Crafts acylation, make it an accessible and essential tool for synthetic chemists. The strategic placement of its chloro, fluoro, and ketone functional groups provides multiple avenues for elaboration into high-value products, from life-saving pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is paramount for harnessing its full potential in research and development.

References

Understanding the reactivity of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 3-Chloro-4'-fluoropropiophenone

Introduction: A Versatile Halogenated Ketone

This compound is a disubstituted aromatic ketone that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a fluorinated phenyl ring, a carbonyl group, and a reactive alkyl chloride tail, provides multiple sites for chemical modification. This unique combination of functional groups makes it an exceptionally valuable building block, particularly in the synthesis of pharmaceutical agents and agrochemicals.[1] In the pharmaceutical industry, it serves as a key precursor for developing analgesics and anti-inflammatory drugs, where its structure allows for the precise tuning of molecular properties to enhance efficacy and specificity.[1] This guide will dissect the molecule's reactivity profile, providing a foundational understanding for its strategic application in complex synthetic pathways.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The data below has been consolidated from various authoritative sources.

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name 3-chloro-1-(4-fluorophenyl)propan-1-one[2][3]
CAS Number 347-93-3[1][4]
Molecular Formula C₉H₈ClFO[1][4][5]
Molecular Weight 186.61 g/mol [1][2][4]
Appearance White to almost white crystalline powder[1][2]
Melting Point 46-49 °C[1][4][6]
Boiling Point 103 °C at 3 mmHg[1]
SMILES C1=CC(=CC=C1C(=O)CCCl)F[2][5]
InChI Key AAHQPLJUSLMHHR-UHFFFAOYSA-N[2][4][5]
Spectroscopic Signature

The structural features of this compound are well-defined by spectroscopic methods. While raw spectra are available from databases, the key expected signals in ¹H and ¹³C NMR are crucial for reaction monitoring and product verification. For instance, in ¹H NMR (CDCl₃ solvent), one would expect to see characteristic triplets for the two methylene groups (-CH₂-) of the propyl chain and multiplets in the aromatic region corresponding to the fluorophenyl group.[7] The ¹³C NMR spectrum provides signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two aliphatic carbons.[5] These spectral fingerprints are indispensable for confirming the successful synthesis or modification of the molecule.

Core Reactivity Analysis: A Multi-faceted Reagent

The synthetic utility of this compound stems from its four primary reactive zones. Understanding the interplay between these sites is critical for designing successful synthetic strategies.

Caption: Key reactivity sites of this compound.

  • The Fluorophenyl Ring : The aromatic ring is moderately deactivated by the acyl group (a meta-director) but activated by the fluorine atom (an ortho-, para-director). The interplay of these electronic effects dictates the regioselectivity of further electrophilic aromatic substitution reactions.

  • The Carbonyl Group : As a ketone, this group is susceptible to nucleophilic addition. This is the basis for reactions like reduction to a secondary alcohol using agents such as sodium borohydride (NaBH₄) or addition of Grignard reagents to extend the carbon skeleton.

  • The α-Carbon : The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic. They can be removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions like alkylation or aldol condensation.

  • The β-Carbon and Chloro Group : The primary alkyl chloride is a key functional handle. The chlorine atom is a good leaving group, making the β-carbon an electrophilic site ripe for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, azides, cyanides, thiols).

Key Synthetic Protocols and Mechanistic Insights

As a Senior Application Scientist, it is crucial not just to provide protocols but to explain the rationale behind the chosen conditions and reagents.

Synthesis via Friedel-Crafts Acylation

The most direct route to synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride.[8]

Mechanism Rationale: The reaction is catalyzed by a strong Lewis acid, typically aluminum trichloride (AlCl₃).[9] The AlCl₃ coordinates to the chlorine of the acyl chloride, making it a highly reactive electrophile known as an acylium ion.[9][10] This powerful electrophile is then attacked by the electron-rich fluorobenzene ring. A key insight is that unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of AlCl₃. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering the catalyst.[11][12] An aqueous workup is required to break this complex and liberate the final product.

cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 Fluorobenzene Step2 2. Electrophilic Aromatic Substitution (Fluorobenzene attacks acylium ion) R1->Step2 R2 3-Chloropropionyl Chloride Step1 1. Formation of Acylium Ion (AlCl₃ activates acyl chloride) R2->Step1 Cat AlCl₃ (Lewis Acid) Cat->Step1 Catalyst Step1->Step2 Step3 3. Formation of Ketone-AlCl₃ Complex (Product complexes with catalyst) Step2->Step3 Step4 4. Aqueous Workup (HCl/H₂O liberates the product) Step3->Step4 Prod This compound Step4->Prod

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Experimental Protocol: (This protocol is adapted from a standard procedure for Friedel-Crafts acylation of an analogous compound and should be performed by qualified personnel with appropriate safety measures.)[8]

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Reagent Addition: Suspend aluminum trichloride (AlCl₃, 1.1 eq.) in a dry solvent like dichloromethane (DCM).

  • Acyl Chloride: Add 3-chloropropionyl chloride (1.0 eq.) dropwise to the suspension while maintaining the temperature at 0-5 °C. Stir for 15 minutes.

  • Aromatic Substrate: Add fluorobenzene (1.0 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., pentane or ethanol/water).[8]

Nucleophilic Substitution at the β-Carbon

A common and powerful application of this molecule is the displacement of the chloride to build more complex structures.

Rationale: The primary alkyl chloride is highly amenable to Sₙ2 reactions. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, enhancing its reactivity. The choice of base (if needed) depends on the nucleophile's pKa.

Experimental Protocol (Example: Synthesis of an Amino Derivative):

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

  • Reagents: Add the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to act as a proton scavenger.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts or water-soluble impurities. Dry the organic layer and concentrate. The final product can be purified via column chromatography or recrystallization.

Safety and Handling

Professional and safe handling is paramount. This compound is classified with several hazards that necessitate careful management.

  • Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Precautions:

    • Avoid breathing dust (P261).[13][14]

    • Wear protective gloves, clothing, eye, and face protection (P280).[14]

    • Use only in a well-ventilated area.[14]

    • In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present (P305 + P351 + P338).[13][14]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[14] It is stable under normal conditions.[15] Avoid strong oxidizing agents and strong bases.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for molecular design. Its distinct reactive sites—the aromatic ring, the carbonyl center, and the alkyl chloride—offer chemists a reliable and predictable toolkit for constructing complex molecules. A deep understanding of its reactivity, grounded in the principles of physical organic chemistry, is the key to unlocking its full potential in the development of novel pharmaceuticals and advanced materials.

References

Preliminary Biological Activity Screening of Propiophenone Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Therapeutic Potential of the Propiophenone Scaffold

Propiophenone (phenyl ethyl ketone) is an aromatic ketone that serves as a versatile intermediate in the synthesis of numerous organic compounds.[1][2] Its core structure is a foundational element in a variety of pharmaceuticals, including antidepressants like Bupropion and central nervous system agents.[3] The true value for drug discovery, however, lies in its derivatives. By modifying the propiophenone scaffold, medicinal chemists can generate vast libraries of novel compounds with diverse pharmacological profiles. These derivatives have shown potential as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[4][5][]

This guide provides a framework for the initial, or preliminary, biological screening of newly synthesized propiophenone derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a logical, self-validating approach to the screening cascade. We will explore the foundational assays for identifying anticancer, antimicrobial, and anti-inflammatory activities, focusing on the causality behind each experimental step to ensure robust and interpretable data.

Overall Screening Strategy

A logical workflow is paramount in efficiently identifying promising candidates from a library of new chemical entities (NCEs). A high-throughput, cost-effective primary screen is essential to quickly filter out inactive compounds, followed by more complex and physiologically relevant secondary assays for the initial "hits."

G cluster_0 Screening Cascade Synthesis Synthesis of Propiophenone Derivatives Library PrimaryScreen Primary In Vitro Screening (High-Throughput Assays) Synthesis->PrimaryScreen Test NCEs HitID Hit Identification (Active Compounds) PrimaryScreen->HitID Data Analysis Inactive Inactive Compounds HitID->Inactive Below Activity Threshold SecondaryScreen Secondary / In Vivo Screening (Confirmatory Assays) HitID->SecondaryScreen Above Activity Threshold Lead Lead Candidate(s) SecondaryScreen->Lead Validated Activity

Caption: High-level workflow for new chemical entity (NCE) screening.

Part 1: Anticancer Activity - Cytotoxicity Screening

The initial evaluation of potential anticancer agents almost invariably begins with an assessment of their cytotoxicity against cancer cell lines. The goal is to identify compounds that can inhibit cell proliferation or induce cell death.

Scientific Rationale: The MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT into an insoluble purple formazan product.[8] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of metabolically active (i.e., living) cells.[9] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[10] By measuring the absorbance of the solubilized formazan, we can quantify the effect of a compound on cell proliferation or survival.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Add Propiophenone Derivatives (Varying Conc.) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system. It includes vehicle controls to account for solvent effects and a positive control (a known cytotoxic drug) to confirm the assay is performing correctly.

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[4]

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile culture plates

  • Propiophenone derivatives (dissolved in DMSO to create stock solutions)

  • MTT reagent (5 mg/mL in sterile PBS), stored protected from light[8]

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the propiophenone derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours. Visually inspect for the formation of purple precipitate in the vehicle control wells.

  • Solubilization: Add 100 µL of the solubilization solution (DMSO) to each well. Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a plate reader.

Data Presentation and Interpretation

The raw absorbance data is converted to percent viability relative to the vehicle control.

Calculation: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The results are typically plotted as a dose-response curve (% Viability vs. Compound Concentration), from which the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ represents the concentration of the compound required to inhibit cell viability by 50%.

Compound IDCancer Cell LineIC₅₀ (µM)
PRO-001MCF-715.2
PRO-002MCF-7> 100
PRO-003MCF-78.7
DoxorubicinMCF-70.9

This table presents hypothetical data for illustrative purposes.

A lower IC₅₀ value indicates higher cytotoxic potency. Compounds with IC₅₀ values in the low micromolar or nanomolar range are generally considered "hits" worthy of further investigation.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[11] Propiophenone derivatives have been identified as a potential source of such compounds.[]

Scientific Rationale: Agar Well Diffusion Method

The agar well diffusion method is a widely used, preliminary technique to screen for antimicrobial activity.[12][13] Its principle is based on the diffusion of an antimicrobial agent from a well through a solid agar medium that has been uniformly seeded with a test microorganism.[14] If the compound is effective, it will inhibit microbial growth, resulting in a clear area around the well known as a "zone of inhibition."[13] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound, though it is also influenced by the compound's diffusion characteristics in agar.[15]

G cluster_workflow Agar Well Diffusion Workflow A 1. Prepare Inoculated Agar Plates B 2. Aseptically Punch Wells (6 mm diameter) A->B C 3. Add Test Compounds & Controls to Wells B->C D 4. Allow Diffusion (Pre-incubation) C->D E 5. Incubate (e.g., 37°C for 24h) D->E F 6. Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Key steps in the agar well diffusion antimicrobial assay.

Experimental Protocol: Agar Well Diffusion

This protocol is designed for robustness, incorporating negative and positive controls to ensure the validity of the results.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Nutrient Agar or Mueller-Hinton Agar

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Propiophenone derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Gentamicin solution)

  • Negative control (solvent used for derivatives, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the bacterial inoculum to create a uniform lawn of bacteria.[12]

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.[13]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each propiophenone derivative solution, the positive control, and the negative control into separate wells.[14]

  • Pre-diffusion: Allow the plates to sit at room temperature for about 30 minutes to 1 hour to permit the compounds to diffuse into the agar before significant bacterial growth begins.

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[12]

  • Zone Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Data Presentation and Interpretation

The results are recorded as the diameter of the zone of inhibition. A larger diameter suggests greater antimicrobial activity.

Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
PRO-001100140
PRO-00210000
PRO-0031002218
Gentamicin102523
DMSO100 µL00

This table presents hypothetical data for illustrative purposes. '0' indicates no measurable zone.

The absence of a zone for the negative control (DMSO) validates that the solvent has no antimicrobial activity. The clear zone for the positive control (Gentamicin) confirms the susceptibility of the bacteria and the validity of the assay. Compounds showing significant zones of inhibition are selected for further quantitative analysis, such as determining the Minimum Inhibitory Concentration (MIC).

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological component of many diseases. Screening for anti-inflammatory properties is therefore a critical area of drug discovery.

Scientific Rationale: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the activity of acute anti-inflammatory agents.[16][17] Carrageenan, a polysaccharide, when injected into the subplantar tissue of a rat's paw, induces a localized, acute inflammatory response.[18] This response is biphasic, involving the release of early mediators like histamine and serotonin, followed by later mediators such as prostaglandins and bradykinin.[16] The resulting inflammation is characterized by increased vascular permeability, leading to fluid accumulation and measurable swelling (edema).[17] The efficacy of a test compound is determined by its ability to reduce the volume of this edema compared to an untreated control group.[19]

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A 1. Acclimatize & Group Rats B 2. Measure Baseline Paw Volume (t=0) A->B C 3. Administer Test Compound (or Vehicle/Standard) B->C D 4. Inject Carrageenan into Paw (e.g., 1 hr post-drug) C->D E 5. Measure Paw Volume at Hourly Intervals (t=1, 2, 3, 4h) D->E F 6. Calculate Edema Volume & % Inhibition E->F

Caption: Timeline of the in vivo carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Ethical Note: All procedures involving animals must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines for animal care.

Materials:

  • Male Wistar rats (180-200g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Propiophenone derivatives (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Ibuprofen or Indomethacin)[20][21]

  • Plebthysmometer or digital calipers for measuring paw volume/thickness

  • Animal handling equipment

Procedure:

  • Acclimatization & Grouping: Acclimatize animals to laboratory conditions for at least one week. Divide them into groups (n=5-6 per group): Vehicle Control, Positive Control, and Test Groups (for each propiophenone derivative, often at one or more dose levels).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or positive control drug via the intended route (e.g., oral gavage, intraperitoneal injection) typically 30-60 minutes before inducing inflammation.[19]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[18]

  • Edema Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. The peak inflammation usually occurs around the 3-4 hour mark.[16]

  • Data Analysis: Calculate the volume of edema at each time point (Vₑ = Vₜ - V₀) and then determine the percentage inhibition of edema for each treated group relative to the vehicle control group.

Calculation: % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] * 100

Data Presentation and Interpretation

The results are presented as the percentage inhibition of paw edema, usually at the time of peak inflammation (e.g., 3 or 4 hours).

Treatment GroupDose (mg/kg)Mean Paw Edema Volume at 4h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
PRO-001500.76 ± 0.0610.6%
PRO-003500.43 ± 0.0549.4%
Ibuprofen500.38 ± 0.0455.3%

This table presents hypothetical data for illustrative purposes. Values are Mean ± SEM.

A statistically significant reduction in paw edema volume compared to the vehicle control group indicates anti-inflammatory activity. The potency of the test compounds can be compared to that of the standard drug. Compounds showing significant inhibition are prioritized for further mechanistic studies (e.g., COX enzyme inhibition assays).

Conclusion

This guide outlines a rational, multi-tiered approach to the preliminary biological screening of novel propiophenone derivatives. By employing robust, well-characterized assays such as the MTT, agar well diffusion, and carrageenan-induced paw edema tests, researchers can efficiently identify compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. The key to success lies not just in following protocols, but in understanding the scientific principles that underpin them, ensuring the inclusion of proper controls, and interpreting the data within the context of a broader drug discovery cascade. The "hits" generated from this preliminary screening serve as the crucial starting point for lead optimization and the potential development of next-generation therapeutics.

References

An In-depth Technical Guide to 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4'-fluoropropiophenone, a key chemical intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, applications, and safety protocols, grounded in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound, identified by CAS number 347-93-3, is a halogenated aromatic ketone.[1][2] Its molecular structure, featuring a fluorinated phenyl ring and a reactive chloropropyl side chain, makes it a highly versatile precursor in synthetic chemistry. The strategic placement of the fluorine atom and the chloro group allows for a wide range of chemical modifications, rendering it an essential building block for constructing more complex molecular architectures.[1]

Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[1] The compound's stability and defined reactivity profile make it a reliable choice for multi-step syntheses where precision and yield are paramount.[1] This guide will explore the fundamental chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its application in synthesis. This compound is typically a white to yellow crystalline solid.[1][3][4] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 347-93-3[1][2][5]
Molecular Formula C₉H₈ClFO[1][3][6]
Molecular Weight 186.61 g/mol [1][5][6]
Appearance White to yellow powder or crystals[1][3][7]
Melting Point 46-49 °C[1][5][8]
Boiling Point 103 °C at 3 mmHg[1]
Purity (Typical) ≥96% (GC)[1][3]
SMILES String Fc1ccc(cc1)C(=O)CCCl[3][5]
InChI Key AAHQPLJUSLMHHR-UHFFFAOYSA-N[3][5]

Analytical Characterization: Confirmation of the structure and purity is typically achieved through standard analytical techniques. While specific spectra for this exact compound are not detailed in the provided search results, a related compound's analysis suggests that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) would be employed. For instance, in a similar chloro-ketone, ¹H NMR would show characteristic signals for the aromatic protons and the two methylene groups of the propyl chain, while ¹³C NMR would confirm the number of unique carbon environments.[9][10][11]

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene.[12][13] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[14]

Mechanism and Rationale

The reaction proceeds by treating fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[12][13]

  • Activation of the Acyl Chloride : The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-chloropropionyl chloride. This polarization weakens the C-Cl bond and generates a highly electrophilic acylium ion (or a reactive acyl chloride-Lewis acid complex).[15]

  • Electrophilic Attack : The electron-rich fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The fluorine atom is an ortho-, para- director; however, due to steric hindrance from the acyl group, the para-substituted product (4'-fluoro) is predominantly formed.

  • Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton from the site of substitution. The tetrachloroaluminate ion (AlCl₄⁻) acts as a base, abstracting the proton to restore the aromaticity of the ring and regenerate the AlCl₃ catalyst (in theory, though it gets complexed with the product).[15]

The choice of AlCl₃ is crucial; it is a powerful and cost-effective Lewis acid that efficiently promotes the reaction.[14][16] However, it must be used in stoichiometric amounts because it forms a complex with the ketone product, rendering it inactive.[14][16] The reaction is typically run in an inert solvent like dichloromethane (DCM) at low temperatures to control reactivity and minimize side reactions.[12]

Synthesis Workflow Diagram

G cluster_workup Workup Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation (0°C to RT) Fluorobenzene->Reaction AcylChloride 3-Chloropropionyl Chloride AcylChloride->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Activates Acyl Chloride Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Quench (e.g., HCl/Ice) Extraction Organic Extraction Workup->Extraction Purification Recrystallization Extraction->Purification Product This compound Purification->Product Reaction->Workup

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard Friedel-Crafts acylation procedures.[9][12] Researchers must adapt it based on specific lab conditions and safety assessments.

  • Setup : Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system must be kept under an inert atmosphere to prevent moisture from deactivating the AlCl₃ catalyst.

  • Catalyst Suspension : Charge the flask with anhydrous aluminum trichloride (1.25 eq.) and suspend it in dry dichloromethane (DCM). Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition : Add a solution of 3-chloropropionyl chloride (1.0 eq.) in dry DCM to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Substrate Addition : Following the acyl chloride addition, add a solution of fluorobenzene (1.0 eq.) in dry DCM dropwise to the reaction mixture, again keeping the temperature at 0°C.

  • Reaction : After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir for 12 hours.

  • Workup (Quenching) : Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing & Drying : Combine the organic layers and wash them twice with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation & Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., pentane or ethanol/water mixture) to yield the final product.[12]

Applications in Pharmaceutical Synthesis

This compound is not an end product but a crucial stepping stone. Its structure is primed for subsequent reactions, making it a valuable intermediate in the pharmaceutical industry.[1] For example, it serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). While the direct synthesis of specific major drugs from this exact starting material is not explicitly detailed in the search results, its structural motifs are common in CNS agents, anti-inflammatory drugs, and other therapeutic classes.[1]

The general synthetic utility can be visualized as follows:

G cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds Start This compound Reaction1 Amination (e.g., with R₂NH) Start->Reaction1 SN2 Reaction at Propyl Chain Reaction2 Ketone Reduction Start->Reaction2 e.g., NaBH₄ Reaction3 Further Cyclization Start->Reaction3 Intramolecular Reaction Product1 β-Amino Ketones Reaction1->Product1 Product2 Halogenated Alcohols Reaction2->Product2 Product3 Heterocyclic Compounds Reaction3->Product3

Caption: Potential synthetic pathways using the subject compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification : The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3).[5][6][17]

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

  • Handling : Avoid contact with skin and eyes.[6] Avoid the formation and inhalation of dust.[6][18]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6]

    • Skin : Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Consult a physician.[6]

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1] Some suppliers recommend storing under an inert gas.[7]

Conclusion

This compound is a chemical intermediate of significant value, primarily due to its utility in the synthesis of complex organic molecules. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The presence of three distinct reactive sites—the ketone, the aromatic ring, and the alkyl chloride—provides chemists with a versatile platform for molecular design and construction. A comprehensive understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is fundamental for its safe and effective application in advancing pharmaceutical research and development.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 3-Chloro-4'-fluoropropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of 3-Chloro-4'-fluoropropiophenone, a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1] The synthesis is achieved through a Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, utilizing aluminum chloride as a catalyst. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology that emphasizes safety, efficiency, and reproducibility. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and provides guidance for characterization and troubleshooting to ensure the successful synthesis of a high-purity final product.

Introduction and Scientific Rationale

This compound (CAS No. 347-93-3) is a versatile bifunctional molecule.[1] Its structure, featuring a halogenated propyl chain and a fluorinated aromatic ring, makes it an essential building block for constructing more complex molecular architectures.[1] Specifically, it serves as a precursor in the synthesis of analgesics, anti-inflammatory drugs, and specialty polymers.[1]

The most direct and industrially scalable route to this ketone is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[2][3] This protocol details the acylation of fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Causality of Reagent Selection:

  • Fluorobenzene: The substrate. The fluorine atom is an ortho, para-directing activator for electrophilic aromatic substitution. While it is the least activating of the halogens, its directing effect is crucial for the desired regiochemistry.

  • 3-Chloropropionyl Chloride: The acylating agent, which introduces the 3-chloropropionyl group to the aromatic ring.

  • Aluminum Chloride (AlCl₃): A potent Lewis acid catalyst. Its primary function is to react with the acyl chloride to generate a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of the fluorobenzene ring.[4]

The reaction overwhelmingly favors the formation of the para-substituted product (4'-fluoro) over the ortho-substituted isomer. This regioselectivity is a direct consequence of sterics; the position adjacent (ortho) to the fluorine atom is sterically hindered, making an attack by the bulky acylium ion at the less hindered para position more favorable.[5]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a well-established three-step Friedel-Crafts acylation mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3-chloropropionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a powerful electrophile.[4]

  • Electrophilic Attack: The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: The tetrachloroaluminate ion ([AlCl₄]⁻), formed in the first step, acts as a base to abstract a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, yields the final product, and liberates the AlCl₃ catalyst and HCl.[4]

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 3-Chloropropionyl Chloride AcyliumIon Acylium Ion (Electrophile) + [AlCl₄]⁻ AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) Fluorobenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product + [AlCl₄]⁻ Byproducts HCl + AlCl₃ (Catalyst Regenerated)

Detailed Experimental Protocol

3.1. Safety Precautions and Hazard Management

This procedure must be performed in a certified chemical fume hood. All reagents are hazardous and require careful handling.

  • 3-Chloropropionyl Chloride (CAS: 625-36-5): Fatal if inhaled, causes severe skin burns and eye damage.[6] It is flammable and reacts violently with water.[7] Full personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat, is mandatory.[7][8]

  • Aluminum Chloride (Anhydrous) (CAS: 7446-70-0): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and HCl gas. Store and handle under strictly anhydrous conditions.

  • Dichloromethane (DCM) (CAS: 75-09-2): Suspected carcinogen. Avoid inhalation and skin contact.

  • Fluorobenzene (CAS: 462-06-6): Flammable liquid and vapor. Harmful if swallowed or inhaled.

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have sodium bicarbonate available to neutralize acid spills.

3.2. Materials and Reagents

ReagentCAS No.MW ( g/mol )Molar Eq.AmountPurity
Fluorobenzene462-06-696.101.010.0 g (104.0 mmol)≥99%
3-Chloropropionyl chloride625-36-5126.981.114.8 g (116.5 mmol)≥98%
Aluminum chloride, anhydrous7446-70-0133.341.216.6 g (124.8 mmol)≥99%
Dichloromethane (DCM), anhydrous75-09-284.93-200 mL≥99.8%
Hydrochloric acid, concentrated7647-01-036.46-~50 mL37%
Sodium bicarbonate (NaHCO₃)144-55-884.01-As needed-
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6142.04-As needed-
Crushed Ice---~300 g-

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (16.6 g) and 100 mL of anhydrous dichloromethane. Begin stirring to form a suspension.

  • Temperature Control: Cool the flask to 0°C using an ice-water bath. Maintaining a low temperature is critical during the addition of reagents to control the exothermic reaction and minimize side-product formation.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (14.8 g) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Fluorobenzene Addition: Following the complete addition of the acyl chloride, add fluorobenzene (10.0 g) dropwise from the funnel over 30 minutes, again maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then remove the ice bath and let it stir at room temperature for 12-16 hours (overnight) to ensure the reaction goes to completion.[2]

  • Reaction Quenching (Work-up): Carefully and slowly pour the reaction mixture into a 1 L beaker containing approximately 300 g of crushed ice and 50 mL of concentrated HCl.[2] This step is highly exothermic and will release HCl gas; perform this in the back of the fume hood. The acid hydrolyzes the aluminum complexes and dissolves any remaining AlCl₃.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.[2]

  • Washing: Combine all organic layers. Wash sequentially with:

    • 100 mL of 1 M HCl.

    • 100 mL of deionized water.

    • 100 mL of a saturated sodium bicarbonate solution (caution: effervescence) to neutralize any remaining acid.

    • 100 mL of brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2] Decant or filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator under reduced pressure.

  • Purification and Isolation: The resulting crude solid should be off-white.[2] Purify the product by recrystallization from a suitable solvent like pentane or an ethanol/water mixture to yield the final product as white to pale yellow crystals.[2] Dry the crystals under vacuum.

Experimental Workflow and Data

Workflow Setup Reaction Setup | {Flask + Stirrer | Condenser + Drying Tube | Dropping Funnel} Reagents Reagent Addition (0°C) | {1. AlCl₃ in DCM | 2. 3-Chloropropionyl Chloride | 3. Fluorobenzene} Setup->Reagents Reaction Reaction | {2 hrs @ 0°C | 12-16 hrs @ RT} Reagents->Reaction Workup Work-up / Quenching | {Pour onto Ice/HCl | Hydrolyze Al-complexes} Reaction->Workup Extraction Extraction | {Separate organic layer | Extract aqueous layer with DCM} Workup->Extraction Wash Washing | {1M HCl | Water | Sat. NaHCO₃ | Brine} Extraction->Wash Dry Drying & Concentration | {Dry over Na₂SO₄ | Remove solvent via Rotovap} Wash->Dry Purify Purification | {Recrystallize from Pentane/Ethanol | Dry under vacuum} Dry->Purify Analysis Characterization | {NMR | FTIR | MS | Melting Point} Purify->Analysis

4.1. Expected Results

  • Appearance: White to almost white crystalline powder.[1]

  • Melting Point: 47-49 °C.[9]

  • Yield: 75-85% (theoretical).

  • Molecular Formula: C₉H₈ClFO.

  • Molecular Weight: 186.61 g/mol .

4.2. Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~8.0 (d, 2H, aromatic protons ortho to carbonyl), ~7.2 (d, 2H, aromatic protons meta to carbonyl), ~3.9 (t, 2H, -CO-CH₂-), ~3.4 (t, 2H, -CH₂-Cl).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for carbonyl carbon, aromatic carbons (showing C-F coupling), and two aliphatic carbons.[10]

  • FTIR (ATR): Characteristic absorption peaks at ~1680 cm⁻¹ (C=O, aromatic ketone stretch) and ~1230 cm⁻¹ (C-F stretch).

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 186, with a characteristic M+2 peak at m/z = 188 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Moisture in reagents/glassware deactivating the catalyst.[5]2. Incomplete reaction.3. Loss of product during work-up.1. Ensure all glassware is oven-dried. Use anhydrous reagents and solvent. Perform reaction under an inert atmosphere.2. Increase reaction time or allow for a longer period at room temperature.3. Perform extractions carefully. Ensure pH is correct during washes.
Dark-colored Product Formation of polymeric side products due to excessive heat.Maintain strict temperature control (0-5°C) during reagent addition. Ensure efficient stirring.
Ortho-isomer Impurity Reaction temperature was too high, reducing regioselectivity.Adhere to the recommended low-temperature conditions. The ortho-isomer can typically be removed during recrystallization.
Reaction Fails to Start Inactive catalyst (AlCl₃ may have absorbed moisture).Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound. By employing a Friedel-Crafts acylation reaction under controlled conditions, it is possible to obtain the target compound in high yield and purity. Adherence to the outlined safety precautions, experimental steps, and purification methods is essential for a successful outcome. The provided mechanistic insights and troubleshooting guide serve to empower researchers to not only replicate this synthesis but also to adapt it with a foundational understanding of the reaction's principles.

References

Application Notes and Protocols for 3-Chloro-4'-fluoropropiophenone in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Chloro-4'-fluoropropiophenone (CAS No. 347-93-3) in pharmaceutical research and development. This document outlines the compound's properties, its role as a key building block, detailed protocols for its application in the synthesis of bioactive molecules, and analytical methodologies for quality control.

Introduction and Scientific Rationale

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a reactive β-chloro ketone moiety and a fluorinated phenyl ring, makes it a valuable precursor for a variety of pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the chloro-ketone portion provides a reactive handle for nucleophilic substitution and other transformations.[1] This strategic combination of functional groups allows for the facile introduction of diverse pharmacophores, enabling the exploration of new chemical space in drug discovery.

This intermediate is particularly noted for its application in the development of analgesics, anti-inflammatory drugs, and as a precursor for potential transglutaminase inhibitors.

Key Physicochemical and Safety Data:

PropertyValueReference
CAS Number 347-93-3[1][2][3][4]
Molecular Formula C₉H₈ClFO[3]
Molecular Weight 186.61 g/mol
Appearance White to almost white crystalline powder
Melting Point 46 - 49 °C
Boiling Point 103 °C at 3 mmHg
Purity ≥ 96% (GC)
Storage Store at room temperature
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261 (Avoid breathing dust), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[5]

Core Application: Synthesis of Bioactive Semicarbazone Derivatives

A significant application of this compound lies in its conversion to intermediates that are precursors to bioactive semicarbazones. While direct synthesis from this compound is not explicitly detailed in the searched literature, a logical and well-established synthetic pathway involves the initial conversion of the related 3-chloro-4-fluoroaniline to a semicarbazide, followed by condensation with various aldehydes or ketones. The following protocols are based on established methodologies for the synthesis of similar semicarbazone derivatives and illustrate a key application pathway.

Workflow for Semicarbazone Synthesis

The overall workflow involves a three-step process starting from a related aniline precursor to generate a versatile semicarbazide intermediate, which is then reacted to form the final semicarbazone products.

G A 3-Chloro-4-fluoroaniline B Step 1: Urea Formation (NaOCN, Glacial Acetic Acid) A->B Reactant C 3-Chloro-4-fluorophenyl Urea B->C Product D Step 2: Semicarbazide Formation (Hydrazine Hydrate, Ethanol) C->D Reactant E 3-Chloro-4-fluorophenyl Semicarbazide D->E Product F Step 3: Semicarbazone Synthesis (Aldehyde/Ketone, NaOAc, Ethanol) E->F Reactant G N1-(3-chloro-4-fluorophenyl)-N4- substituted Semicarbazone Derivatives F->G Final Products

Caption: Synthetic workflow for semicarbazone derivatives.

Detailed Experimental Protocols

Causality: This initial step converts the starting aniline into a urea derivative. The use of sodium cyanate in an acidic medium (glacial acetic acid) generates isocyanic acid in situ, which then undergoes nucleophilic attack by the aniline to form the corresponding urea. This urea is a stable intermediate that is readily converted to the semicarbazide in the next step.

Materials:

  • 3-Chloro-4-fluoroaniline (0.1 mole, 14.56 g)

  • Sodium cyanate (0.1 mole, 6.5 g)

  • Glacial acetic acid (20 mL)

  • Water

  • Ice bath

Procedure:

  • Dissolve 3-chloro-4-fluoroaniline in a mixture of 20 mL of glacial acetic acid and 10 mL of hot water.

  • In a separate beaker, dissolve sodium cyanate in 80 mL of hot water.

  • With vigorous stirring, add the sodium cyanate solution to the aniline solution.

  • Allow the reaction mixture to stand for 30 minutes.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the precipitate under suction, wash with cold water, and dry.

  • Recrystallize the crude product from boiling water to obtain pure 3-chloro-4-fluorophenyl urea.[1]

Causality: This step involves the reaction of the urea with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking one of the carbonyl carbons of the urea, leading to the formation of the semicarbazide and the displacement of ammonia. Ethanol is used as a solvent, and refluxing provides the necessary energy to drive the reaction to completion.

Materials:

  • 3-Chloro-4-fluorophenyl urea (0.05 mole, 9.43 g)

  • Hydrazine hydrate (0.05 mole, 2.5 mL)

  • Ethanol

Procedure:

  • Combine 3-chloro-4-fluorophenyl urea and hydrazine hydrate in ethanol.

  • Reflux the mixture with stirring for 48 hours.

  • After reflux, distill off two-thirds of the ethanol under vacuum.

  • Pour the concentrated reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from 90% ethanol to yield pure 3-chloro-4-fluorophenyl semicarbazide.[1]

Causality: This is the final condensation step where the nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically carried out in the presence of a weak acid catalyst (in this case, generated from sodium acetate and hydrochloric acid) to activate the carbonyl group. Ethanol serves as a suitable solvent for both reactants.

Materials:

  • 3-Chloro-4-fluorophenyl semicarbazide (0.005 mole, 1.02 g)

  • Substituted aldehyde or ketone (0.005 mole)

  • Concentrated Hydrochloric Acid (1 mL)

  • Sodium acetate (0.005 mole, 0.41 g)

  • Water

  • Ethanol

Procedure:

  • Dissolve 3-chloro-4-fluorophenyl semicarbazide in a mixture of 1 mL of concentrated HCl and 25 mL of water.

  • Add a solution of sodium acetate in 2 mL of water.

  • Add approximately 25 mL of ethanol to clarify the solution.

  • To this solution, add an equimolar amount of the desired substituted aldehyde or ketone dissolved in a small amount of ethanol.

  • Stir the reaction mixture, and the product will precipitate out.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure semicarbazone derivative.[1]

Application in the Synthesis of Transglutaminase (TG2) Inhibitors

This compound is a potential starting material for the synthesis of transglutaminase 2 (TG2) inhibitors. TG2 has been implicated in the pathogenesis of various diseases, including inflammatory and neurodegenerative disorders. The development of potent and selective TG2 inhibitors is therefore an active area of pharmaceutical research. While a specific, detailed protocol starting from this compound is not fully elaborated in the available literature, patent documents describe the synthesis of related compounds, suggesting a viable synthetic route.

Conceptual Synthetic Pathway:

G A This compound B Reaction with a primary or secondary amine (e.g., NHRx, NRxRy) A->B Reactant C α-aminoketone intermediate B->C Product D Further functional group manipulation and coupling reactions C->D Intermediate E Transglutaminase (TG2) Inhibitor D->E Final Product

Caption: Conceptual pathway for TG2 inhibitor synthesis.

The synthesis would likely involve a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable amine, followed by further chemical modifications to build the final inhibitor structure.

Analytical Quality Control Protocols

Robust analytical methods are crucial for ensuring the purity and quality of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Causality: GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio information, allowing for definitive identification and quantification of the main component and any impurities.

Suggested GC-MS Parameters:

ParameterRecommended Setting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards.

  • For analysis, dilute the sample to an appropriate concentration within the calibration range.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Causality: RP-HPLC is a powerful technique for the separation and quantification of non-volatile compounds and is widely used for purity determination in the pharmaceutical industry. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Suggested RP-HPLC Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent with DAD detector
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical development. Its unique chemical structure allows for the synthesis of a wide range of potential drug candidates. The protocols and analytical methods outlined in these application notes provide a solid foundation for researchers to utilize this compound effectively and with confidence in their synthetic and analytical workflows. As with all chemical procedures, appropriate safety precautions should be taken, and all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Using 3-Chloro-4'-fluoropropiophenone in agrochemical formulation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-4'-fluoropropiophenone in Agrochemical Formulation

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation experts on the application of this compound as a key intermediate in the synthesis and formulation of novel agrochemicals. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for successful research and development. We will explore the compound's properties, its role as a foundational building block for active ingredients (AIs), and the subsequent steps for developing stable, efficacious formulations. Protocols are designed to be self-validating, supported by authoritative citations and practical insights.

Introduction: The Strategic Value of this compound

This compound is a halogenated aromatic ketone that serves as a high-value intermediate in organic synthesis.[1] While it has applications in the pharmaceutical sector, its true potential in the agrochemical industry lies in its versatile reactivity.[1][2] The molecule's structure, featuring a reactive ketone group, a chlorinated propyl chain, and a fluorinated phenyl ring, presents multiple sites for chemical modification.

The presence of both chlorine and fluorine is particularly significant. Halogens are known to play a crucial role in enhancing the biological activity and metabolic stability of agrochemical active ingredients, often leading to improved efficacy and persistence.[3] This makes this compound an attractive starting point for the discovery of new fungicides, herbicides, and insecticides.[1][2][4] This guide will demonstrate its utility in a plausible synthetic pathway and subsequent formulation development.

Compound Profile and Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to its effective use. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 347-93-3[1][5][6]
Molecular Formula C₉H₈ClFO[1][6]
Molecular Weight 186.61 g/mol [1][5][6]
Appearance White to light yellow crystalline powder[1][7]
Melting Point 46 - 49 °C[1][5][8]
Boiling Point 103 °C @ 3 mmHg[1]
Purity (GC) ≥ 96% - 98%[1]
Linear Formula FC₆H₄COCH₂CH₂Cl[5]
Solubility Soluble in organic solvents like methanol and chloroform. Insoluble in water.[2]

Role as a Precursor in Active Ingredient (AI) Synthesis

This compound is not typically an active ingredient itself but rather a foundational scaffold. Its chemical architecture allows for the systematic construction of more complex molecules with desired pesticidal properties. The primary reaction sites are the ketone carbonyl group and the terminal chlorine atom on the propyl chain.

Below is a diagram illustrating the conceptual pathway from this intermediate to a final agrochemical product.

References

Application Notes & Protocols: A Researcher's Guide to the Friedel-Crafts Acylation of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of Friedel-Crafts Acylation in Pharmaceutical Synthesis

The Friedel-Crafts acylation, a cornerstone of organic chemistry since its discovery in 1877, remains an indispensable tool for the formation of carbon-carbon bonds.[1][2] This powerful electrophilic aromatic substitution reaction provides a direct and efficient pathway to synthesize aryl ketones, which are pivotal structural motifs and key intermediates in the development of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[3][4][5]

One of the significant advantages of the Friedel-Crafts acylation over the related alkylation is the inherent deactivating nature of the ketone group introduced onto the aromatic ring.[5][6] This deactivation effectively prevents the polysubstitution side reactions that often complicate Friedel-Crafts alkylations.[5] Furthermore, the resonance-stabilized acylium ion intermediate does not undergo the problematic carbocation rearrangements that can lead to isomeric mixtures in alkylation reactions, ensuring a more predictable and cleaner product profile.[5][7][8]

This guide focuses on the experimental setup for the Friedel-Crafts acylation using 3-Chloro-4'-fluoropropiophenone as the aromatic substrate. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents like analgesics and anti-inflammatory drugs.[9] Its structure presents a unique challenge and opportunity: the aromatic ring is substituted with both a deactivating, meta-directing acyl group and a deactivating, yet ortho-, para-directing fluorine atom. Understanding the interplay of these electronic effects is critical for successfully executing the reaction.

These application notes provide an in-depth exploration of the reaction mechanism, a detailed, field-tested experimental protocol, troubleshooting guidance, and methods for product characterization, designed for researchers, scientists, and drug development professionals.

II. Reaction Mechanism and Strategic Considerations

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4][10] The successful execution of this reaction, particularly with a deactivated substrate like this compound, hinges on a clear understanding of the underlying principles.

The core mechanism involves three key stages:

  • Generation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to activate the acylating agent (e.g., acetyl chloride). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[2][7][11][12]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][13]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon bearing the new acyl group. This deprotonation restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[10][14]

However, it is a crucial distinction that in acylation, the product ketone is a moderate Lewis base that forms a stable complex with the AlCl₃ catalyst.[14] This complexation deactivates the product towards further acylation but also means that a stoichiometric amount, or even a slight excess, of the Lewis acid "catalyst" is required to drive the reaction to completion.[14][15] This complex is subsequently hydrolyzed during the aqueous workup to yield the final ketone.

Directing Effects on this compound: The substrate itself presents a classic case of competing directing effects.

  • Propiophenone Group (-COCH₂CH₂Cl): This is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position (C3' and C5').

  • Fluorine Atom (-F): Fluorine is an electronegative atom that deactivates the ring through induction. However, it possesses lone pairs of electrons that can be donated through resonance, making it an ortho-, para- director.

In this scenario, the powerful deactivating and meta-directing effect of the acyl group dominates. Therefore, the incoming acyl group is expected to add primarily at the C3' position, meta to the existing propiophenone group. The reaction will likely be sluggish due to the deactivated nature of the ring, necessitating stringent anhydrous conditions and careful temperature control.[15]

Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ AcylChloride->AcyliumIon Reaction with Lewis Acid AlCl3 AlCl₃ SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Electrophilic Attack Arene Substituted Benzene Ring (Nucleophile) Arene->SigmaComplex π-bond attack FinalProduct Acylated Product (Aryl Ketone) SigmaComplex->FinalProduct Loss of H⁺ AlCl4 AlCl₄⁻ (Base) AlCl4->FinalProduct Regenerates AlCl₃ + HCl

Caption: Key stages of the Friedel-Crafts acylation mechanism.

III. Detailed Experimental Protocol

This protocol details the acylation of this compound with acetyl chloride to yield 1-(3-acetyl-4-fluorophenyl)-3-chloropropan-1-one.

A. Reagents and Materials
Reagent/MaterialChemical FormulaM.W. ( g/mol )CAS No.AmountMolar Equiv.Notes
This compoundC₉H₈ClFO186.61347-93-35.00 g1.0Substrate. Ensure it is dry.
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.347446-70-04.27 g1.2Corrosive and moisture-sensitive.[16] Weigh quickly.
Acetyl ChlorideCH₃COCl78.5075-36-52.32 mL1.2Corrosive and lachrymator.[17] Use in fume hood.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2~75 mL-Solvent. Suspected carcinogen.[16]
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0~20 mL-For workup. Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8~50 mL-For neutralization wash.
Saturated Sodium Chloride (Brine)NaCl58.447647-14-5~50 mL-For final wash.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9As needed-Drying agent.
Crushed IceH₂O18.027732-18-5~100 g-For quenching.
B. Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[16]

  • Reagent Handling:

    • Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Avoid inhalation and skin contact.[10][17]

    • Acetyl chloride is corrosive, a lachrymator (tear gas), and reacts with moisture.[17][18]

    • Dichloromethane is a suspected human carcinogen.[16]

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven or flame-dried under vacuum) before use, as moisture will deactivate the Lewis acid catalyst.[10][15]

C. Step-by-Step Experimental Procedure

1. Reaction Setup:

  • Place a magnetic stir bar into a 250 mL three-neck round-bottomed flask. Equip the central neck with an overhead stirrer or magnetic stir plate, one side neck with a pressure-equalizing dropping funnel, and the other side neck with a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet to maintain anhydrous conditions.

  • In the fume hood, carefully weigh 4.27 g (1.2 equiv.) of anhydrous aluminum chloride and add it to the reaction flask.

  • Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Begin stirring to create a suspension.

2. Reagent Addition: 4. Cool the stirred AlCl₃ suspension to 0 °C using an ice/water bath. The reaction between AlCl₃ and the acyl chloride is exothermic.[10] 5. In a separate dry flask, prepare a solution of 5.00 g (1.0 equiv.) of this compound in 15 mL of anhydrous DCM. Add this solution to the dropping funnel. 6. Add the substrate solution dropwise to the cold AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 5 °C. 7. Prepare a solution of 2.32 mL (1.2 equiv.) of acetyl chloride in 10 mL of anhydrous DCM. Rinse the dropping funnel with a small amount of DCM and add this new solution to it. 8. Add the acetyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C. A color change and evolution of HCl gas (which will be trapped by the drying tube) may be observed.

3. Reaction Execution: 9. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 10. Stir the reaction vigorously at room temperature for 2-4 hours. 11. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting on a TLC plate. A suitable eluent might be 3:1 Hexanes:Ethyl Acetate. The product should have a lower Rf than the starting material.

4. Workup and Isolation: 12. Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl. 13. CAUTION: Exothermic and gas evolution. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This will decompose the aluminum chloride complex.[10][17] 14. Transfer the entire mixture to a 500 mL separatory funnel. 15. Separate the layers. The organic (DCM) layer will be on the bottom.[19] 16. Extract the aqueous layer twice with 25 mL portions of DCM. 17. Combine all organic layers. 18. Wash the combined organic layer sequentially with:

  • 50 mL of deionized water.
  • 50 mL of saturated sodium bicarbonate solution (careful of gas evolution).
  • 50 mL of brine.[17]
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then remove the drying agent by gravity filtration.[10]

5. Purification: 20. Concentrate the filtrate using a rotary evaporator to yield the crude product, likely a viscous oil or solid.[16][17] 21. Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 1-(3-acetyl-4-fluorophenyl)-3-chloropropan-1-one.

Workflow Setup 1. Assemble & Dry Glassware (3-Neck Flask, Condenser, Funnel) Reagents 2. Add AlCl₃ and DCM to Flask Cool to 0°C Setup->Reagents AddSubstrate 3. Add Substrate Solution (this compound in DCM) Dropwise at < 5°C Reagents->AddSubstrate AddAcyl 4. Add Acylating Agent (Acetyl Chloride in DCM) Dropwise at < 5°C AddSubstrate->AddAcyl React 5. Warm to RT Stir for 2-4 hours Monitor by TLC AddAcyl->React Quench 6. Quench Reaction Pour into Ice / conc. HCl React->Quench Extract 7. Liquid-Liquid Extraction Separate organic layer, extract aqueous layer with DCM Quench->Extract Wash 8. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry & Filter (Anhydrous MgSO₄) Wash->Dry Evaporate 10. Concentrate (Rotary Evaporator) Dry->Evaporate Purify 11. Purify Product (Chromatography or Recrystallization) Evaporate->Purify Characterize 12. Characterize (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for Friedel-Crafts acylation.

IV. Product Characterization

Confirming the identity and purity of the synthesized 1-(3-acetyl-4-fluorophenyl)-3-chloropropan-1-one is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect distinct signals for the aromatic protons, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Look for singlets corresponding to the acetyl methyl group (CH₃) and triplets for the two methylene groups (CH₂) of the chloropropyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show two distinct carbonyl carbon signals (one for the ketone of the acetyl group and one for the propiophenone ketone). The number of aromatic signals will confirm the substitution pattern.

  • IR (Infrared) Spectroscopy: Look for two strong absorption bands in the carbonyl region (typically 1650-1700 cm⁻¹) corresponding to the two C=O stretches of the diketone product.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₀ClFO₂ = 232.65 g/mol ), along with a characteristic M+2 peak at ~33% the intensity of the M+ peak, confirming the presence of one chlorine atom.

V. Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture in reagents, solvent, or glassware deactivating the AlCl₃ catalyst.[17]2. Insufficient catalyst loading.3. Substrate is too deactivated for the reaction conditions.1. Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvent and high-purity reagents.2. Increase AlCl₃ stoichiometry slightly (e.g., to 1.3-1.5 equivalents).3. Gently heat the reaction mixture (e.g., to 40 °C) after addition is complete and monitor carefully by TLC.
Formation of Multiple Products 1. Reaction temperature was too high, causing side reactions.2. Incomplete reaction leading to a mix of starting material and product.1. Maintain strict temperature control during the addition phase.2. Increase reaction time or gently heat as described above. Ensure adequate stirring.
Difficult Workup (Emulsion) Formation of aluminum salts at the interface of the aqueous and organic layers.During the quench, ensure vigorous stirring. Adding the reaction mixture to the acid/ice (not the other way around) helps. If an emulsion persists, add more solvent or brine and allow it to stand. Gentle heating of the quenched mixture can also help break up aluminum salts.[20]

VI. References

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. --INVALID-LINK--

  • Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone - Benchchem. --INVALID-LINK--

  • A Comparative Guide to the Synthesis of Diaryl Ketones: Friedel-Crafts Acylation vs. Modern Alternatives - Benchchem. --INVALID-LINK--

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure - Journal of Chemical Education. --INVALID-LINK--

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. --INVALID-LINK--

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  • Friedel–Crafts Acylation - Sigma-Aldrich. --INVALID-LINK--

  • Experiment 1: Friedel-Crafts Acylation - University of Michigan Chemistry. --INVALID-LINK--

  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions - Benchchem. --INVALID-LINK--

  • Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer. --INVALID-LINK--

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  • An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis - Benchchem. --INVALID-LINK--

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. --INVALID-LINK--

  • Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. --INVALID-LINK--

  • Unsymmetrical Diaryl Ketones from Arenes - Organic Chemistry Portal. --INVALID-LINK--

  • FRIEDEL-CRAFT REACTION: A REVIEW - International Journal of Pharmaceutical, Chemical, and Biological Sciences. --INVALID-LINK--

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. --INVALID-LINK--

  • Friedel–Crafts reactions for biomolecular chemistry - RSC Publishing. --INVALID-LINK--

  • The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons - ACS Publications Chemical Reviews. --INVALID-LINK--

  • Biocatalytic Friedel‐Crafts Reactions - PMC - NIH. --INVALID-LINK--

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. --INVALID-LINK--

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. --INVALID-LINK--

  • Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. --INVALID-LINK--

  • Friedel-Crafts Acylation - Chemistry Steps. --INVALID-LINK--

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. --INVALID-LINK--

  • Identification of acylation products in SHAPE chemistry - PubMed. --INVALID-LINK--

  • Experiment 14: Friedel-Crafts Acylation - YouTube. --INVALID-LINK--

  • Friedel-Crafts Acylation | PDF - Scribd. --INVALID-LINK--

  • Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism - ResearchGate. --INVALID-LINK--

  • Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. --INVALID-LINK--

  • Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes - MDPI. --INVALID-LINK--

  • Characterization of Acylation Products of Octreotide by Matrix-Assisted... - ResearchGate. --INVALID-LINK--

  • GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation o - Wiley Online Library. --INVALID-LINK--

  • Friedel-Crafts Acylation - Organic Chemistry Portal. --INVALID-LINK--

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. --INVALID-LINK--

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  • 18.5 Friedel–Crafts Alkylation and Acylation - Chemistry LibreTexts. --INVALID-LINK--

  • Acetylation Site Mass Spectrometry Identification - MtoZ Biolabs. --INVALID-LINK--

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  • 3-Chloro-4′-fluoropropiophenone | CAS 347-93-3 - Santa Cruz Biotechnology. --INVALID-LINK--

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References

Application Notes and Protocols for the Quantitative Analysis of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4'-fluoropropiophenone is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its chemical structure, featuring a fluorinated phenyl ring and a reactive chloropropyl chain, makes it a versatile building block. Accurate quantification of this compound is critical for ensuring the quality and purity of starting materials, monitoring reaction progress, and for final product quality control in regulated environments. This document provides a comprehensive guide to the principal analytical techniques for the robust quantification of this compound, detailing experimental protocols and the scientific rationale behind methodological choices.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₉H₈ClFO[2][3][4]
Molecular Weight 186.61 g/mol [2][3][4]
Appearance White to yellow crystalline powder[1]
Melting Point 46-49 °C[1][2]
CAS Number 347-93-3[2][3][4]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound, making it ideal for purity assessment and quantification in pharmaceutical settings.[5] A reversed-phase method is typically the most effective approach.

Causality of Method Design

The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte, which will interact favorably with the hydrophobic stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the polarity. The addition of a small amount of acid, such as trifluoroacetic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. Detection by UV-Visible spectroscopy is suitable due to the presence of the aromatic ring, which provides a chromophore. While a specific UV maximum for this compound is not readily published, a wavelength of 254 nm is a common starting point for aromatic ketones and is likely to provide good sensitivity.[5]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard Curve integrate->quantify

Caption: Workflow for HPLC quantification of this compound.

Detailed HPLC Protocol

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), optional

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution in the same diluent as the standards to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v), optional: add 0.1% TFA
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS provides both quantitative data and structural confirmation through its mass spectrum.

Rationale for GC-MS Method

Given its molecular weight and structure, this compound is sufficiently volatile for GC analysis. A non-polar capillary column, such as a DB-5ms, is suitable for separating the analyte from other components in a sample matrix.[5] Electron Ionization (EI) is a standard ionization technique that will produce a characteristic fragmentation pattern, aiding in compound identification. While derivatization is not strictly necessary, it can be employed to improve chromatographic performance for certain ketones.[6] However, for simplicity and direct analysis, a direct injection method is proposed here.

Predicted Mass Spectral Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 186. The presence of chlorine will also result in an M+2 peak at m/z 188 with an intensity of approximately one-third of the M+ peak.[7] Key fragmentation pathways are likely to include:

  • Alpha-cleavage: Loss of the chloromethyl group (•CH₂Cl) or the ethyl group (•CH₂CH₂Cl).

  • Loss of HCl: A common fragmentation pathway for chlorinated compounds.

  • Formation of the 4-fluorobenzoyl cation: A prominent peak at m/z 123 is expected from the cleavage of the bond between the carbonyl group and the propyl chain.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z 50-300) ionize->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify vs. Standard Curve integrate->quantify

Caption: Workflow for GC-MS quantification of this compound.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • This compound reference standard (≥98% purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Internal standard (e.g., 4,4'-Difluorobenzophenone), optional

  • Volumetric flasks, pipettes, and GC vials with septa

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using a volatile GC-compatible solvent.

  • Working Standards: Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1-50 µg/mL). If using an internal standard, add it to each working standard at a fixed concentration.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a final concentration within the calibration range. Add the internal standard if being used.

3. GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-300

4. Data Analysis and Quantification:

  • Identify the retention time of this compound from the analysis of a standard.

  • Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 123 or 186) against the concentration of the standards. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the purity or concentration of a substance without the need for a specific reference standard of the same compound.[8] For this compound, both ¹H and ¹⁹F qNMR are highly applicable and offer distinct advantages.

The Power of ¹⁹F qNMR

The presence of a fluorine atom in the molecule makes ¹⁹F qNMR an exceptionally powerful tool. The advantages of ¹⁹F qNMR include:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity.[9]

  • Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, which can be a challenge in ¹H NMR.[9]

  • Clean Spectra: The relative scarcity of fluorine in most organic molecules and solvents results in spectra with very low background noise.[10]

Logical Flow for qNMR Analysis

QNMR_Logic cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve setup Optimize Acquisition Parameters (e.g., relaxation delay) dissolve->setup acquire Acquire Spectrum setup->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Logical flow for quantitative NMR (qNMR) analysis.

Detailed qNMR Protocol (¹⁹F and ¹H)

1. Reagents and Materials:

  • This compound sample

  • Certified qNMR internal standard (IS) with known purity (e.g., for ¹⁹F qNMR: 4,4'-Difluorobenzophenone; for ¹H qNMR: Maleic acid). The IS must have signals that do not overlap with the analyte.[6]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of deuterated solvent (typically 0.6-0.7 mL).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Crucial Parameter - Relaxation Delay (d1): The relaxation delay must be at least 5 times the longest T₁ relaxation time of the signals being quantified to ensure complete relaxation and accurate integration.

  • ¹⁹F qNMR Parameters (Example):

    • Pulse Angle: 30-90°

    • Acquisition Time: 1-2 s

    • Relaxation Delay (d1): 30-60 s (determine experimentally)

    • Number of Scans: 16-64

  • ¹H qNMR Parameters (Example):

    • Pulse Angle: 30°

    • Acquisition Time: 2-4 s

    • Relaxation Delay (d1): 30-60 s (determine experimentally)

    • Number of Scans: 8-16

4. Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

  • Carefully integrate the signal for the analyte and the internal standard. For ¹⁹F NMR, this will be the single fluorine signal. For ¹H NMR, a well-resolved signal, such as one from the aromatic protons, should be chosen.

  • The purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is (%)

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_is = Certified purity of the internal standard

Method Validation

All quantitative methods must be validated to ensure they are suitable for their intended purpose.[9] Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include:[9][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Validation Parameters for Each Technique
Validation ParameterHPLCGC-MSqNMR
Specificity High (retention time)Very High (retention time + mass spectrum)Very High (unique chemical shifts)
Linearity Excellent (typically r² > 0.999)Excellent (typically r² > 0.999)Not applicable (primary method)
Accuracy High (assessed by recovery studies)High (assessed by recovery studies)Very High (inherently accurate)
Precision (%RSD) < 2%< 5%< 1%
Typical LOQ µg/mL rangeng/mL to low µg/mL rangemg/mL range

Conclusion

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis. HPLC with UV detection offers a robust and widely accessible method for routine quality control. GC-MS provides excellent sensitivity and unequivocal identification, making it ideal for impurity profiling and trace analysis. For the highest level of accuracy and for the certification of reference materials, ¹⁹F qNMR is the superior technique, offering a primary method of measurement with minimal sample preparation and high specificity. Each of these methods, when properly developed and validated, can provide reliable and accurate quantitative data for this compound, ensuring the quality and consistency of this important chemical intermediate.

References

Application Note: A Robust HPLC Method for the Analysis of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4'-fluoropropiophenone. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and quantification critical for quality control in drug development and manufacturing.[1] The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

This compound (Figure 1) is a versatile chemical intermediate used in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a halogenated aromatic ring and a propiophenone backbone, makes it a valuable building block in medicinal chemistry. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its characterization and quality control.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of an HPLC method for this compound, adhering to the principles of scientific integrity and regulatory compliance.[6][7]

PropertyValueSource
Chemical Name 3-chloro-1-(4-fluorophenyl)propan-1-one[8]
CAS Number 347-93-3[1][9]
Molecular Formula C₉H₈ClFO[1][9]
Molecular Weight 186.61 g/mol [1][9]
Melting Point 46-49 °C[1][9][10][11][12]
Appearance White to almost white crystalline powder[1][8]

Figure 1: Chemical Structure of this compound

HPLC Method Development Strategy

The development of a robust HPLC method involves a systematic approach to selecting and optimizing chromatographic parameters. The overall workflow for this process is illustrated in Figure 2.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile AnalyteProps Assess Physicochemical Properties (Structure, MW, Solubility) Start->AnalyteProps InitialConditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) AnalyteProps->InitialConditions Optimization Systematic Optimization (Mobile Phase Ratio, pH, Flow Rate) InitialConditions->Optimization SST System Suitability Testing Optimization->SST Iterative Process SST->Optimization Validation Perform Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision, Robustness) SST->Validation Criteria Met FinalMethod Finalized & Documented Method Validation->FinalMethod

Caption: Overall workflow for HPLC method development.

Rationale for Initial Parameter Selection
  • Stationary Phase (Column): Based on the non-polar nature of this compound, a reversed-phase separation mode is appropriate. A C18 column is a versatile and common choice for the retention of such compounds. An Eclipse XDB-C18 column (150 x 4.6 mm, 5 µm) was selected for its high performance and reliability.

  • Mobile Phase: A mixture of an organic solvent and an aqueous phase is used in reversed-phase HPLC.[13] Acetonitrile (ACN) was chosen as the organic modifier due to its low UV cutoff and viscosity. Water was used as the aqueous component. The initial mobile phase composition was set to 60:40 (v/v) ACN:Water to ensure adequate retention and elution of the analyte.

  • Detection: The presence of a chromophore (the substituted benzene ring) in the analyte's structure allows for UV detection. A preliminary scan of the analyte in the mobile phase showed a maximum absorbance at approximately 248 nm. Therefore, this wavelength was selected for detection to ensure high sensitivity.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min was chosen as a starting point. The column temperature was maintained at 30°C to ensure reproducible retention times and improve peak shape.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: Eclipse XDB-C18, 150 x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (Milli-Q or equivalent)

    • This compound reference standard (purity ≥ 98%)

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The optimized HPLC parameters are summarized in Table 2.

ParameterOptimized Condition
Column Eclipse XDB-C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 248 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][14][15][16] The validation parameters and their acceptance criteria are presented in Table 3.

Validation ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Robustness RSD ≤ 2.0% after minor changes in method parameters.
Specificity

The specificity of the method was evaluated by injecting a blank (mobile phase) and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of this compound.

Linearity

The linearity was assessed by analyzing six concentrations of the reference standard ranging from 5 µg/mL to 80 µg/mL. The calibration curve of peak area versus concentration was linear with a correlation coefficient (r²) of 0.9998.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be 99.7%, which is within the acceptance limits.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day. The RSD of the peak areas was 0.8%.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst. The RSD over two days was 1.2%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (± 0.1 mL/min), column temperature (± 2°C), and mobile phase composition (± 2% organic). The RSD of the peak areas under all varied conditions was less than 2.0%, demonstrating the robustness of the method.

Troubleshooting

A logical approach to troubleshooting common HPLC issues is essential for maintaining data quality. Figure 3 outlines a decision-making process for addressing potential problems.

HPLCTroubleshooting cluster_solutions Potential Causes & Solutions Problem Problem Observed Peak Tailing Shifting Retention Times Loss of Resolution Pressure Issues Sol_Tailing Peak Tailing - Column degradation - Mobile phase pH issue - Sample overload Solutions: - Replace column - Check mobile phase prep - Reduce sample concentration Problem:p1->Sol_Tailing Sol_Retention Shifting Retention Times - Inconsistent mobile phase - Fluctuating temperature - Pump malfunction Solutions: - Prepare fresh mobile phase - Check column oven - Service pump Problem:p2->Sol_Retention Sol_Resolution Loss of Resolution - Column contamination - Change in mobile phase - Column aging Solutions: - Flush or replace column - Verify mobile phase composition - Use a new column Problem:p3->Sol_Resolution Sol_Pressure Pressure Issues - System blockage - Column frit plugged - High flow rate Solutions: - Check for leaks/plugs - Back-flush or replace column - Verify flow rate setting Problem:p4->Sol_Pressure

Caption: Decision-making for HPLC troubleshooting.

Conclusion

A simple, specific, accurate, and precise isocratic RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets the requirements for routine quality control analysis as per ICH guidelines. The comprehensive protocols and troubleshooting guide provided in this application note will be a valuable resource for analytical laboratories in the pharmaceutical industry.

References

Use of 3-Chloro-4'-fluoropropiophenone as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-4'-fluoropropiophenone: A Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and drug development, the selection of a starting scaffold is a critical decision that dictates the scope of accessible novel chemical entities. This compound is a propiophenone derivative that presents itself as a particularly valuable and versatile building block. Its structure is distinguished by three key features: a fluorinated phenyl ring, a reactive three-carbon chain, and a terminal chlorine atom. This unique combination of functional groups provides multiple handles for synthetic modification, making it an ideal starting point for the development of diverse molecular architectures.

The presence of a fluorine atom on the phenyl ring is of significant interest in drug design, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The propiophenone core, particularly the β-chloroethyl group, serves as a potent electrophile, primed for a variety of nucleophilic substitution reactions that allow for the facile introduction of diverse functional groups and the construction of complex molecular frameworks.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this compound. It details its physicochemical properties, safety considerations, and, most importantly, provides actionable, step-by-step protocols for its application in the synthesis of novel compounds, including cathinone derivatives and heterocyclic systems.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 347-93-3[2][3][4]
Molecular Formula C₉H₈ClFO[3][4]
Molecular Weight 186.61 g/mol [2][3]
Appearance White to yellow crystals or powder[4]
Melting Point 47-49 °C (lit.)[2]
IUPAC Name 3-chloro-1-(4-fluorophenyl)propan-1-one[4]
SMILES Fc1ccc(cc1)C(=O)CCCl[2][4]

Table 2: Hazard Identification and Safety Information

CategoryInformationSource(s)
Signal Word Warning[2][5]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][5][6]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, and use within a chemical fume hood.[5][6]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its identity as a β-haloketone. However, its true potential is unlocked by recognizing its capacity to be easily converted into an α,β-dihaloketone intermediate. This activation step dramatically expands its versatility as a precursor for a wide array of novel structures.

The primary reaction pathways include:

  • α-Halogenation: The hydrogens on the carbon adjacent to the carbonyl group (the α-position) are acidic and can be readily substituted with a halogen (e.g., bromine) to create a highly reactive α-haloketone. This is the crucial first step in many syntheses, including the well-documented synthesis of bupropion from related propiophenones.[7][8][9]

  • Nucleophilic Substitution: As an α-halocarbonyl, the molecule becomes an excellent substrate for SN2 reactions.[10] A wide range of nucleophiles, particularly amines, can displace the α-halogen to form new carbon-nitrogen bonds, leading to α-amino ketones—a core structure in many biologically active compounds.

  • Heterocycle Formation: α-Haloketones are classic precursors for synthesizing a vast number of heterocyclic rings, which are foundational scaffolds in medicinal chemistry.[11] Depending on the reaction partner, one can construct pyrroles, furans, thiophenes, and imidazoles.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a skeletal rearrangement to form carboxylic acid derivatives, such as esters or amides.[12][13] This reaction can be used to create highly branched acyclic systems or to achieve ring contraction in cyclic substrates.

G start This compound alpha_halo α-Bromo-β-chloro-4'-fluoropropiophenone (Activated Intermediate) start->alpha_halo α-Halogenation (e.g., NBS, Br₂) amino_ketone Novel α-Amino Ketones (Cathinone Analogs) alpha_halo->amino_ketone Nucleophilic Substitution (R₂NH) heterocycle Substituted Heterocycles (e.g., Pyrroles, Furans) alpha_halo->heterocycle Annulation Reactions (e.g., Hantzsch Synthesis) favorskii Rearranged Carboxylic Acid Derivatives alpha_halo->favorskii Favorskii Rearrangement (Base, e.g., NaOMe)

Core synthetic pathways from this compound.

Application Note 1: Synthesis of Novel α-Amino Ketone Derivatives

Rationale: The α-amino ketone scaffold is a privileged motif found in numerous psychoactive compounds and other pharmaceuticals. Bupropion, an antidepressant and smoking cessation aid, is a well-known example derived from a related propiophenone.[8][14] By employing this compound and varying the amine nucleophile, a diverse library of novel fluorinated cathinone analogs can be synthesized for screening and drug discovery programs. This protocol details a reliable two-step process to achieve this.

Experimental Workflow Diagram:

G start Start: 3-Chloro-4'- fluoropropiophenone step1 Step 1: α-Bromination Reagents: NBS, p-TSA Solvent: Acetonitrile start->step1 intermediate Intermediate: α-Bromo-β-chloro- 4'-fluoropropiophenone step1->intermediate step2 Step 2: Amination Reagents: Amine (R₂NH) Solvent: NMP or Acetonitrile intermediate->step2 workup Aqueous Workup & Extraction step2->workup purify Purification (Column Chromatography) workup->purify product Final Product: Novel α-Amino Ketone purify->product

Workflow for the synthesis of α-amino ketone derivatives.
Protocol 1A: α-Bromination of this compound

This protocol describes the critical activation step to generate the highly reactive α-bromo intermediate, adapted from established methods for similar propiophenones.[8]

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and acetonitrile (approx. 5 mL per 1 g of starting material).

  • Add p-Toluenesulfonic acid (0.1 eq) and N-Bromosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 60-65°C and stir vigorously. Monitor the reaction progress by TLC or GC-MS (typically complete within 2-4 hours).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes of acetonitrile used).

  • Wash the combined organic layers with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo-β-chloro-4'-fluoropropiophenone. This intermediate is often used directly in the next step without further purification.

Protocol 1B: Nucleophilic Substitution with an Amine

This general protocol describes the reaction of the α-bromo intermediate with a representative primary or secondary amine to yield the final product.

Materials:

  • Crude α-bromo-β-chloro-4'-fluoropropiophenone (from Protocol 1A) (1.0 eq)

  • Desired amine (e.g., piperidine, benzylamine, tert-butylamine) (2.5 eq)

  • N-Methyl-2-pyrrolidinone (NMP) or Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude α-bromo-β-chloro-4'-fluoropropiophenone in NMP or acetonitrile (approx. 10 mL per 1 g of starting ketone).

  • Add the amine (2.5 eq) to the solution. Note: One equivalent acts as the nucleophile, while the excess acts as a base to neutralize the HBr byproduct.

  • Stir the reaction mixture at 55-60°C for 4-6 hours, monitoring by TLC for the disappearance of the intermediate.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (eluent system typically a gradient of ethyl acetate in hexanes) to afford the pure α-amino ketone derivative.

Application Note 2: Synthesis of Substituted Pyrrole Scaffolds

Rationale: The pyrrole ring is a cornerstone of medicinal chemistry, present in blockbuster drugs like atorvastatin. The Hantzsch pyrrole synthesis and related methods provide a robust route to this heterocycle starting from an α-haloketone.[11] This protocol outlines how the activated intermediate from this compound can be used to construct highly substituted, novel pyrrole derivatives, demonstrating its utility beyond simple linear extensions.

Reaction Scheme Diagram:

G A α-Bromo Intermediate P Highly Substituted Pyrrole Derivative A->P B β-Ketoester (e.g., Ethyl Acetoacetate) B->P C Ammonia or Primary Amine C->P Hantzsch-type Synthesis

Conceptual scheme for Hantzsch-type pyrrole synthesis.
Protocol 2: One-Pot Synthesis of a Substituted Pyrrole

Materials:

  • α-Bromo-β-chloro-4'-fluoropropiophenone (from Protocol 1A) (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (excess, e.g., 5-10 eq)

  • Ethanol or Acetic Acid (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the α-bromo intermediate (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol or acetic acid.

  • Add a large excess of ammonium acetate. Ammonium acetate serves as the source of ammonia for the pyrrole ring formation.

  • Heat the mixture to reflux (approx. 80-100°C depending on the solvent) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into a beaker of ice water to induce precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified pyrrole derivative. Further purification can be achieved via column chromatography if necessary.

This protocol provides a gateway to a vast chemical space, as the β-ketoester and the amine source can be readily varied to generate a library of novel, fluorinated pyrrole compounds for further investigation.

References

Application Notes and Protocols for Specialty Polymer Production in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Specialty Polymers in Material Science

The field of material science has undergone a paradigm shift, moving from the development of passive, structural materials to the design of active, functional ones. At the heart of this revolution are specialty polymers, macromolecules engineered with precise chemical compositions and architectures to perform specific, advanced functions.[1] Unlike commodity polymers, which are valued for their bulk properties like strength and low cost, specialty polymers are designed for high-value applications where tailored functionality is paramount.[2][3]

The Advent of "Smart" Polymers: Stimuli-Responsive Materials

A prominent and transformative class of specialty polymers is "smart" or stimuli-responsive polymers.[4] These materials exhibit the remarkable ability to undergo significant, often reversible, changes in their physical or chemical properties in response to small external triggers.[5][6] This dynamic behavior is programmed directly into their molecular structure. The environmental stimuli that can trigger a response are diverse and include:

  • Physical Stimuli: Temperature, light, electric or magnetic fields, and mechanical force.[7][8]

  • Chemical Stimuli: pH, ionic strength, and the presence of specific molecules or enzymes.[7]

This responsiveness allows for the creation of materials that can sense their environment and react in a predictable and useful manner, opening up applications in fields ranging from medicine to electronics.[6][9]

Key Application Areas: A Landscape View

The precise control offered by specialty polymer synthesis enables their use in a multitude of cutting-edge applications.[1] Key areas where these materials are making a significant impact include:

  • Drug Delivery: Smart polymers can be designed to form nanoparticles or hydrogels that encapsulate therapeutic agents.[4] These carriers can be engineered to release their payload specifically at a disease site (like a tumor, which has a lower pH than healthy tissue) in response to a local stimulus, thereby increasing efficacy and reducing side effects.[5][10]

  • Tissue Engineering: Biocompatible and biodegradable polymers serve as scaffolds that mimic the extracellular matrix, providing a structure for cells to grow and form new tissue.[6] Stimuli-responsive scaffolds can even modulate cell behavior on demand.

  • Biosensors and Diagnostics: Polymers that change their color, fluorescence, or conductivity upon binding to a specific biomolecule can act as highly sensitive and specific diagnostic tools.[4]

  • Smart Coatings and Textiles: These materials can adapt to their environment, offering functionalities like self-healing surfaces, temperature-regulating fabrics, and corrosion-resistant coatings.[2][4][11]

Foundational Principles of Specialty Polymer Synthesis

The remarkable functions of specialty polymers are a direct result of their well-defined molecular architecture. Achieving this level of precision requires advanced synthesis techniques that go beyond traditional polymerization methods.

The Need for Control: Why Living/Controlled Polymerization is Crucial

Traditional free-radical polymerization methods are effective for producing large volumes of simple polymers but suffer from a critical drawback: a lack of control. Termination and chain-transfer reactions occur randomly, leading to polymers with a broad distribution of molecular weights (high polydispersity) and undefined architectures.[12]

For specialty applications, this is unacceptable. "Living" or Controlled Polymerization techniques were developed to overcome these limitations.[13] These methods minimize irreversible termination reactions, keeping the growing polymer chains "alive".[14] This allows for:

  • Precise control over molecular weight.

  • Narrow molecular weight distributions (low polydispersity).

  • Creation of complex architectures like block, graft, and star polymers. [12][13]

Overview of Controlled Radical Polymerization (CRP) Techniques

Controlled Radical Polymerization (CRP) combines the robustness of free-radical chemistry (tolerance to many functional groups and solvents) with the precision of living polymerization.[15] The three most prominent CRP techniques are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Nitroxide-Mediated Polymerization (NMP).[12]

  • Atom Transfer Radical Polymerization (ATRP): This powerful technique uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chain. This dynamic equilibrium maintains a low concentration of active radicals at any given time, suppressing termination reactions and allowing for controlled growth.[12][15]

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT achieves control through the addition of a thiocarbonylthio compound, known as a RAFT agent.[16] Growing polymer chains react with the RAFT agent to form a dormant species. This process is reversible, allowing chains to intermittently grow and ensuring that all chains have a similar probability of growth, leading to low polydispersity.[16]

  • Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the end of the growing polymer chain. This "capping" creates a dormant species that can be reactivated, typically by heat, to allow for further monomer addition in a controlled fashion.[15]

Causality of Technique Selection: Matching the Method to the Monomer and Desired Architecture

The choice between ATRP, RAFT, and NMP is dictated by the specific monomers being used and the desired final polymer architecture. For instance, RAFT is known for its exceptional versatility with a wide range of monomers.[16] ATRP is highly efficient for creating well-defined block copolymers and for modifying surfaces.[12] NMP is often favored for styrenic monomers. The selection is a critical experimental design choice that directly impacts the success of the synthesis.

Protocol: Synthesis of a Thermoresponsive Polymer via ATRP

This protocol details the synthesis of Poly(N-isopropylacrylamide) (PNIPAM), a classic thermoresponsive polymer. PNIPAM exhibits a sharp, reversible phase transition in water at its Lower Critical Solution Temperature (LCST) of approximately 32°C. Below the LCST, it is soluble; above it, the polymer chains collapse and precipitate. This property is highly valuable for creating thermally-gated drug delivery systems and smart surfaces.

Rationale

We will use ATRP to synthesize PNIPAM with a controlled molecular weight and low polydispersity. This control is crucial because the LCST is dependent on the polymer's molecular weight. The protocol is adapted from established ATRP procedures.[12]

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
N-isopropylacrylamide (NIPAM)MonomerSigma-Aldrich
Copper(I) bromide (CuBr)CatalystSigma-Aldrich
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)LigandSigma-Aldrich
Ethyl α-bromoisobutyrate (EBiB)InitiatorSigma-Aldrich
Anhydrous Dimethylformamide (DMF)SolventSigma-Aldrich
MethanolPrecipitation SolventFisher Scientific
Basic AluminaCatalyst RemovalSigma-Aldrich
Step-by-Step Synthesis Protocol
  • Monomer Purification: Recrystallize NIPAM from a hexane/toluene mixture to remove inhibitors. Dry under vacuum.

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add NIPAM (e.g., 1.13 g, 10 mmol), CuBr (14.3 mg, 0.1 mmol), and PMDETA (20.8 µL, 0.1 mmol).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the flask.

  • Deoxygenation (Critical Step): Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the polymerization. The causality here is that oxygen reacts with the radical species, quenching the "living" nature of the polymerization.

  • Initiator Injection: While the solution is under an inert atmosphere (nitrogen or argon), inject the initiator, EBiB (14.7 µL, 0.1 mmol), via syringe.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for the desired time (e.g., 4-6 hours). The reaction time influences the final molecular weight.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. The green color indicates the presence of the Cu(II) deactivator.

  • Catalyst Removal: Dilute the reaction mixture with a small amount of THF and pass it through a short column of basic alumina to remove the copper catalyst.

  • Purification: Precipitate the purified polymer solution into cold methanol. The polymer will crash out as a white solid.

  • Drying: Decant the solvent and dry the polymer in a vacuum oven overnight at room temperature.

Workflow Diagram

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Purify Purify Monomer Setup Combine Reagents in Schlenk Flask Purify->Setup Deoxygenate Deoxygenate (Freeze-Pump-Thaw) Setup->Deoxygenate Initiate Inject Initiator Deoxygenate->Initiate Polymerize Heat at 70°C Initiate->Polymerize Terminate Terminate Reaction (Cool & Expose to Air) Polymerize->Terminate Remove_Cu Remove Catalyst (Alumina Column) Terminate->Remove_Cu Precipitate Precipitate in Cold Methanol Remove_Cu->Precipitate Dry Dry Under Vacuum Precipitate->Dry Final_Product Pure PNIPAM Polymer Dry->Final_Product Characterize

Caption: Workflow for the synthesis of PNIPAM via ATRP.

Critical Characterization Techniques and Protocols

Synthesis is only half the battle. Rigorous characterization is essential to confirm that the synthesized polymer has the desired structure, molecular weight, and functional properties.[17][18]

The Characterization Workflow: From Molecule to Material

A logical workflow involves first confirming the chemical identity and structure, then determining the molecular weight and distribution, and finally, assessing the bulk material properties, such as the thermal response.[19][20]

Protocol 1: Verifying Molecular Structure (FTIR & NMR)
  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies the functional groups present in the polymer.[17]

    • Protocol: Acquire a spectrum of the dry polymer sample.

    • Expected Result for PNIPAM: Look for characteristic peaks: ~3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (Amide I C=O stretch), and ~1540 cm⁻¹ (Amide II N-H bend).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and composition.[17][21]

    • Protocol: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum.

    • Expected Result for PNIPAM: Confirm the presence of peaks corresponding to the polymer backbone and the isopropyl side groups. Integration of the peaks can confirm purity.

Protocol 2: Determining Molecular Weight (GPC/SEC)
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard method for measuring the molecular weight distribution of a polymer.[17][21]

    • Protocol: Dissolve the polymer in a suitable mobile phase (e.g., DMF with LiBr). Inject the solution into the GPC system, which separates polymer chains based on their size.

    • Expected Result: The output will be a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. For a successful CRP, a PDI value close to 1.1 is expected.

Protocol 3: Assessing Thermoresponsive Behavior (DSC)
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions.[19][20]

    • Protocol: Prepare a dilute aqueous solution of the PNIPAM (e.g., 1 wt%). Place the solution in a DSC sample pan. Heat the sample at a controlled rate (e.g., 1°C/min) through the expected transition temperature.

    • Expected Result: An endothermic peak will be observed. The onset or peak of this transition corresponds to the LCST, confirming the polymer's thermoresponsive nature.

Data Summary Table
Characterization TechniqueParameter MeasuredExpected Outcome for PNIPAM
FTIRFunctional GroupsPresence of Amide I & II bands
¹H NMRMolecular StructurePeaks for polymer backbone and isopropyl groups
GPC/SECMolecular Weight & PDIControlled Mn, PDI < 1.2
DSCPhase Transition (LCST)Endothermic peak around 32°C in water

Characterization Workflow Diagram

Characterization_Workflow cluster_structural Structural Analysis cluster_mw Molecular Weight Analysis cluster_property Property Analysis Start Synthesized Polymer FTIR FTIR (Functional Groups) Start->FTIR NMR NMR (Chemical Structure) Start->NMR GPC GPC/SEC (Mn, Mw, PDI) FTIR->GPC NMR->GPC DSC DSC (Thermal Transitions) GPC->DSC End End DSC->End Validated Material

Caption: Logical workflow for specialty polymer characterization.

Conclusion and Future Outlook

The synthesis and application of specialty polymers represent a cornerstone of modern materials science. The ability to precisely control polymer architecture through techniques like ATRP and RAFT allows for the creation of "smart" materials with unprecedented functionality.[12][16] However, the synthesis protocols must be paired with rigorous, multi-step characterization to validate the structure-property relationships that underpin their performance.

The future of this field is bright, with ongoing research focusing on developing more sustainable and biodegradable polymers to address environmental concerns.[22][23][24] Innovations in combining controlled polymerization with advanced manufacturing techniques like 3D printing are paving the way for the fabrication of complex, functional devices for a new generation of applications in medicine, electronics, and sustainable technologies.[11][25][26]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in 3-Chloro-4'-fluoropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4'-fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. As a key intermediate in the development of various pharmaceuticals, ensuring a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][3][4] While this is a cornerstone reaction in organic chemistry, its practical application can be fraught with challenges ranging from low yields to the formation of persistent impurities. This guide explains the causality behind these issues and provides robust, self-validating protocols to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter during the synthesis. Each answer delves into the root chemical causes and provides actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is the most frequent issue in Friedel-Crafts acylation. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions.

Primary Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any trace of water in your reagents, solvent, or glassware will hydrolyze AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4]

  • Insufficient Catalyst: The ketone product, this compound, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[5] It is common practice to use a slight excess (e.g., 1.1-1.25 equivalents) to drive the reaction to completion.[2]

  • Suboptimal Reaction Temperature: Temperature control is critical. Excessively low temperatures may result in a sluggish or incomplete reaction, while high temperatures can promote side reactions and decomposition of reactants or products.[5]

    • Solution: The reaction is typically started at a low temperature (0 °C) during the addition of reagents to control the initial exothermic reaction, and then allowed to slowly warm to room temperature to proceed to completion.[4] Empirical optimization may be required for your specific setup.

  • Poor Reagent Quality: The purity of 3-chloropropionyl chloride is crucial. If it has degraded or hydrolyzed, it will not form the necessary acylium ion intermediate, leading to a failed reaction.

    • Solution: Use high-purity 3-chloropropionyl chloride.[6][7] If the purity is suspect, it can be purified by distillation before use.

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low Yield Observed check_anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_anhydrous check_catalyst Review Catalyst Stoichiometry (>1.0 eq. AlCl3?) check_anhydrous->check_catalyst Conditions OK solution_anhydrous Implement Strict Anhydrous Technique check_anhydrous->solution_anhydrous Moisture Suspected check_reagents Assess Reagent Quality (Fresh Acyl Chloride?) check_catalyst->check_reagents Stoichiometry OK solution_catalyst Increase AlCl3 to 1.1-1.25 eq. check_catalyst->solution_catalyst <1.0 eq. Used check_temp Evaluate Temperature Profile (Controlled Addition? RT Stir?) check_reagents->check_temp Reagents Pure solution_reagents Use Freshly Opened/Distilled Reagents check_reagents->solution_reagents Degradation Possible solution_temp Optimize Temperature: - Add reagents at 0 °C - Stir at RT for 12-24h check_temp->solution_temp

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I am observing a significant amount of an isomeric impurity. How can I identify it and increase the selectivity for the desired 4'-fluoro (para) isomer?

The fluorine atom on the benzene ring is an ortho, para-directing group. Therefore, the primary isomeric byproduct is 3-Chloro-2'-fluoropropiophenone (the ortho isomer).

Cause & Solution:

  • Steric Hindrance and Temperature: While fluorine directs to both ortho and para positions, the acylation reaction is sensitive to steric hindrance. The bulky acylium ion intermediate experiences less spatial repulsion at the para position, making it the major product.[8] However, at higher reaction temperatures, the kinetic barrier for ortho-acylation can be more easily overcome, leading to a decrease in para-selectivity.[8]

    • Solution: Maintain a low reaction temperature, especially during the addition of fluorobenzene to the acyl chloride-AlCl₃ complex. A common and effective procedure involves adding the reagents at 0 °C and then allowing the reaction to stir at room temperature.[2][4] Avoid actively heating the reaction mixture unless you have confirmed that the reaction is not proceeding at ambient temperature.

Identification and Separation:

  • Identification: The ortho and para isomers can typically be distinguished using ¹H NMR spectroscopy by analyzing the splitting patterns of the aromatic protons. They can also be separated and quantified using Gas Chromatography (GC).

  • Separation: If a significant amount of the ortho isomer is formed, it can be separated from the desired para product by column chromatography or careful recrystallization.

Q3: My final product contains diacylated byproducts. Why does this happen and how can I prevent it?

Diacylation is a potential side reaction where a second 3-chloropropionyl group is added to the fluorobenzene ring.

Cause & Solution:

  • Reaction Stoichiometry: Although the first acyl group deactivates the aromatic ring towards further electrophilic substitution, making a second acylation less favorable, this side reaction can be forced under certain conditions.[8][9][10][11] The primary cause is using a large excess of the acylating agent (3-chloropropionyl chloride) or the Lewis acid catalyst.

    • Solution: Carefully control the stoichiometry of your reactants. Use fluorobenzene as the limiting reagent or use only a slight excess (e.g., 1.1 equivalents) of 3-chloropropionyl chloride and AlCl₃.[8] A large excess of the aromatic substrate can also be used to favor mono-substitution statistically, but this is often less economical.[12]

Reaction Pathway: Main Product vs. Side Products

The following diagram illustrates the desired reaction pathway versus the formation of common side products.

ReactionPathways cluster_reactants Reactants cluster_products Products Fluorobenzene Fluorobenzene ParaProduct Desired Product: This compound (para) Fluorobenzene->ParaProduct OrthoProduct Side Product: 3-Chloro-2'-fluoropropiophenone (ortho) Fluorobenzene->OrthoProduct High Temp. AcylChloride 3-Chloropropionyl Chloride + AlCl3 AcylChloride->ParaProduct AcylChloride->OrthoProduct DiacylatedProduct Side Product: Diacylated Fluorobenzene ParaProduct->DiacylatedProduct Excess Acyl-Cl/AlCl3

Caption: Synthesis pathways for the desired product and common side products.

Frequently Asked Questions (FAQs)

What is the optimal molar ratio of reactants and catalyst?

For optimal results, a molar ratio of approximately 1 : 1.1 : 1.1-1.25 for Fluorobenzene : 3-Chloropropionyl Chloride : AlCl₃ is recommended. Using a slight excess of the acylating agent and catalyst ensures the limiting reagent (fluorobenzene) is fully consumed and accounts for catalyst complexation with the product.[2][5]

Why are anhydrous conditions so critical for this reaction?

Aluminum chloride reacts violently with water in an exothermic reaction to form aluminum hydroxide and hydrochloric acid. This process irreversibly destroys the catalyst, halting the Friedel-Crafts reaction.[5] Ensuring that every component of the reaction is free from moisture is the single most important step for success.

What are the best practices for quenching the reaction and working up the product?

Proper quenching is essential for safety and for breaking up the aluminum-ketone complex to liberate the product.

  • Cooling: First, cool the reaction vessel in an ice bath. The quench is often highly exothermic.

  • Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.[2] The acid helps to dissolve the aluminum salts that are formed.

  • Extraction: After the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2][4]

  • Washing: Combine the organic layers and wash them sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[2]

How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: The pure product is a white to off-white crystalline solid with a melting point of approximately 46-49 °C.[1][13] A broad or depressed melting point indicates the presence of impurities.

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of the product and quantifying the presence of any isomers or unreacted starting materials.[1][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the chemical structure of the final product and identifying any isomeric byproducts.[2]

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on your laboratory's specific conditions and scale.

  • Preparation: Under an inert nitrogen atmosphere, suspend aluminum chloride (AlCl₃, 1.25 eq.) in anhydrous dichloromethane in a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add 3-chloropropionyl chloride (1.1 eq.) dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C. Stir the mixture for 15-20 minutes.

  • Acylation: Add fluorobenzene (1.0 eq.) dropwise via the dropping funnel, again ensuring the temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to 0 °C and slowly pour it onto a stirred mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[2]

  • Purification: Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of a hot solvent, such as ethanol or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum. Verify purity by melting point and GC analysis.

Data Summary Table
ParameterRecommended ConditionRationale
Catalyst Stoichiometry 1.1 - 1.25 eq. AlCl₃Compensates for complexation with the ketone product.[5]
Reagent Stoichiometry 1.1 eq. 3-Chloropropionyl ChlorideDrives the reaction to completion without promoting diacylation.[8]
Temperature 0 °C for addition, then RTControls exothermicity and maximizes para-selectivity.[2][8]
Atmosphere Inert (N₂ or Ar)Prevents moisture from deactivating the AlCl₃ catalyst.[5]
Solvent Anhydrous DichloromethaneCommon inert solvent for Friedel-Crafts reactions.

References

How to increase the yield and purity of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4'-fluoropropiophenone (F-CPO). This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize the synthesis of this key pharmaceutical intermediate. By understanding the underlying principles of the Friedel-Crafts acylation reaction, you can significantly enhance both the yield and purity of your final product.

Core Synthesis Pathway: The Friedel-Crafts Acylation

The industrial synthesis of this compound predominantly relies on the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho, para-director; however, the para-substituted product is overwhelmingly favored due to reduced steric hindrance.[1]

Below is a general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Reactants: - Fluorobenzene - 3-Chloropropionyl Chloride - Anhydrous AlCl₃ - Anhydrous Solvent (e.g., DCM) Setup Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) Reagents->Setup Cooling Cool AlCl₃/Solvent Slurry to 0-5°C Setup->Cooling Addition Slow, Dropwise Addition of 3-Chloropropionyl Chloride, then Fluorobenzene Cooling->Addition React Stir at 0-5°C, then Warm to RT (Monitor by TLC/GC) Addition->React Quench Pour Reaction Mixture onto Ice/conc. HCl React->Quench Extract Separate Organic Layer, Extract Aqueous Layer Quench->Extract Wash Wash Combined Organics (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Remove Solvent under Reduced Pressure Dry->Concentrate Crude Crude Solid/Oil Concentrate->Crude Purify Recrystallization (e.g., from Pentane/Hexane) or Column Chromatography Crude->Purify Final Pure Crystalline This compound Purify->Final

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis, providing explanations for their causes and actionable solutions.

Question: My reaction yield is very low or the reaction failed completely. What are the likely causes?

Answer: Low or no yield is one of the most common issues and almost always points to problems with the reagents or reaction conditions.

  • Cause 1: Inactive Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.[2][3]

    • Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or one that has been stored correctly in a desiccator. The catalyst should be a fine, free-flowing powder. If it is clumpy or smells strongly of HCl, it has likely been compromised.[3] Ensure all glassware is oven- or flame-dried before use and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[1][2]

  • Cause 2: Insufficient Catalyst Stoichiometry. Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it and preventing it from participating in further catalytic cycles.[2][4]

    • Solution: Use a slight excess of AlCl₃, typically 1.1 to 1.3 molar equivalents relative to the limiting reagent (usually the acyl chloride). This ensures enough active catalyst is present to drive the reaction to completion.

  • Cause 3: Sub-optimal Temperature. The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction between AlCl₃ and the acyl chloride.[5] However, if the temperature is kept too low for the entire duration, the activation energy for the reaction may not be overcome, leading to poor conversion.

    • Solution: After the initial controlled addition at low temperature, allow the reaction to warm to room temperature and stir for several hours.[5] Gentle heating may be required in some cases, but this must be optimized carefully as higher temperatures can promote side reactions.[6]

Question: My final product is impure, and I see multiple spots on my TLC plate. What are the common side products and how can I avoid them?

Answer: The formation of side products is typically related to regioselectivity, reaction conditions, or impurities in the starting materials.

  • Cause 1: Formation of the ortho-isomer. While the fluorine atom directs acylation to the para position, some formation of the ortho-isomer (2-Chloro-4'-fluoropropiophenone) is possible. This is the most common isomeric impurity.[1]

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the sterically less hindered para product.[7] Running the reaction at 0-5 °C and only allowing it to warm to room temperature slowly can improve selectivity.

      • Solvent Choice: Non-polar solvents can sometimes enhance para-selectivity. While dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, exploring other non-polar options may be beneficial if ortho-isomer formation is a significant issue.[8]

  • Cause 2: Polyacylation. Although the first acyl group deactivates the aromatic ring to further substitution, polyacylation can occur under harsh conditions.[1]

    • Solution: Avoid excessively high temperatures, a large excess of the acylating agent, or a highly active catalyst system. Using the correct stoichiometry (near 1:1:1.1 of fluorobenzene:acyl chloride:AlCl₃) is crucial.

  • Cause 3: Impurities from Starting Materials. Impurities in the 3-chloropropionyl chloride or fluorobenzene can lead to a variety of side products.

    • Solution: Use high-purity, anhydrous reagents. If necessary, distill the fluorobenzene and 3-chloropropionyl chloride before use.

Question: I am struggling to purify my product. Recrystallization gives a low recovery, or the product remains an oil.

Answer: Purification challenges often arise from the presence of isomeric impurities or residual starting materials.

  • Problem: Oily Product / Failed Crystallization. The presence of the ortho-isomer can act as an impurity that disrupts the crystal lattice of the desired para-product, leading to an oil or a depressed melting point.

    • Solution:

      • Optimize Reaction: First, try to minimize the formation of the ortho-isomer by optimizing reaction conditions as described above.

      • Purification Strategy: If the isomeric impurity is still present, column chromatography is the most effective method for separation. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically allow for the separation of the less polar para-isomer from the ortho-isomer. Recrystallization from a non-polar solvent like pentane or hexane can be effective if the product is of reasonable purity (>95%).[5]

  • Problem: Difficult Workup / Emulsion Formation. During the aqueous quench step, emulsions can form, making the separation of organic and aqueous layers difficult.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.[3] This hydrolyzes the aluminum complexes and helps keep the aqueous layer clear. If an emulsion persists, adding a saturated solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase.[3]

Troubleshooting Decision Workflow

This diagram provides a logical path to diagnose and solve common synthesis problems.

G Start Problem: Low Yield or Purity Check_Conversion Monitor Reaction by TLC/GC. Is Starting Material Consumed? Start->Check_Conversion No_Conversion Issue: No or Low Conversion Check_Conversion->No_Conversion No Conversion_OK Issue: Good Conversion, Low Purity Check_Conversion->Conversion_OK Yes Check_Catalyst Is AlCl₃ Anhydrous & Active? No_Conversion->Check_Catalyst Catalyst_Bad Solution: Use Fresh, Anhydrous AlCl₃. Ensure Dry Glassware & Inert Atmosphere. Check_Catalyst->Catalyst_Bad No Check_Stoich Is AlCl₃ Stoichiometry >1.1 eq? Check_Catalyst->Check_Stoich Yes Stoich_Low Solution: Increase AlCl₃ to 1.1-1.3 eq. Check_Stoich->Stoich_Low No Check_Temp_Low Was Reaction Temp Too Low? Check_Stoich->Check_Temp_Low Yes Temp_Low Solution: Allow Reaction to Warm to RT After Initial Addition. Check_Temp_Low->Temp_Low Yes Check_Isomers Multiple Isomers Formed? (e.g., ortho-product) Conversion_OK->Check_Isomers Isomers_Yes Solution: - Lower Reaction Temperature. - Optimize Solvent. Check_Isomers->Isomers_Yes Yes Check_Poly Polyacylation Products Present? Check_Isomers->Check_Poly No Poly_Yes Solution: - Use Strict 1:1 Reactant Ratio. - Avoid High Temperatures. Check_Poly->Poly_Yes Yes Check_Workup Product Lost During Workup/Purification? Check_Poly->Check_Workup No Workup_Loss Solution: - Optimize Quench & Extraction. - Use Chromatography for Isomer Separation. Check_Workup->Workup_Loss Yes

Caption: A decision tree for troubleshooting the synthesis of F-CPO.

Optimized Experimental Protocol

This protocol synthesizes best practices for maximizing yield and purity. Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous AlCl₃ and 3-chloropropionyl chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE) must be worn.

Reagents & Equipment:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene (anhydrous)

  • 3-Chloropropionyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, addition funnel, and reflux condenser with a nitrogen/argon inlet.

  • Ice bath

Procedure:

  • Setup: In an oven-dried 1 L three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous aluminum chloride (52.0 g, 0.39 mol, 1.2 eq.).

  • Solvent Addition: Add 200 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a slurry and cool to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry addition funnel, prepare a solution of 3-chloropropionyl chloride (45.5 g, 0.36 mol, 1.1 eq.) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Fluorobenzene Addition: Following the acyl chloride addition, add fluorobenzene (31.2 g, 0.325 mol, 1.0 eq.) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight).

  • Monitoring (In-Process Control): Take a small aliquot from the reaction, quench it carefully with ice water, extract with DCM, and spot on a TLC plate (e.g., 9:1 Hexane:Ethyl Acetate) to check for the consumption of fluorobenzene.

  • Quenching: Prepare a mixture of 500 g of crushed ice and 50 mL of concentrated hydrochloric acid in a 2 L beaker. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 100 mL portions of DCM.

  • Washing: Combine all organic layers and wash sequentially with 200 mL of water, 200 mL of 5% sodium bicarbonate solution, and finally 200 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the resulting off-white solid from pentane or a hexane/ethyl acetate mixture to yield pure this compound as white to off-white crystals.[5]

Data Summary & Parameter Effects

Optimizing reaction parameters is key to achieving high yield and purity.

ParameterConditionEffect on YieldEffect on Purity (High para-selectivity)Rationale
Catalyst Stoich. < 1.0 eq.Very LowN/AIncomplete reaction due to catalyst complexation with the product ketone.[2][4]
1.1 - 1.3 eq. Optimal Good Ensures sufficient active catalyst is available to drive the reaction to completion.
> 1.5 eq.No significant increaseMay DecreaseCan promote side reactions and makes the quench more exothermic and difficult.
Temperature 0 - 5 °C Low (if not warmed)Optimal Favors the sterically less-hindered para product over the ortho product.[1][7]
Room Temp.GoodGoodA good balance for many systems after a controlled, cold addition.
> 40 °C (Reflux)HighDecreasesIncreases reaction rate but can lower selectivity by overcoming the steric barrier for ortho-acylation.[1][6]
Solvent DCM / DCE Good Good Standard inert solvents for this reaction.[5]
CS₂ (non-polar)VariableMay ImproveCan enhance para-selectivity in some Friedel-Crafts systems.[3]
Nitrobenzene (polar)VariableMay DecreasePolar solvents can sometimes alter the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid instead of aluminum chloride? A: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can catalyze Friedel-Crafts reactions. However, AlCl₃ is generally the most effective and widely used for the acylation of relatively unactivated rings like fluorobenzene due to its high activity. Milder catalysts may result in lower yields or require higher temperatures.

Q2: Why is the reaction product a ketone and not an alkylated benzene? How does this help? A: The reaction is an acylation, which adds an acyl group (R-C=O). The resulting ketone contains an electron-withdrawing carbonyl group, which deactivates the aromatic ring towards further electrophilic substitution. This is a major advantage over Friedel-Crafts alkylation, which adds an electron-donating alkyl group, activating the ring and often leading to undesirable polyalkylation products.[9][10]

Q3: My 3-chloropropionyl chloride is slightly yellow. Can I still use it? A: A pale yellow color is common as acyl chlorides can slowly decompose to release HCl. While it may still be usable, its purity is critical. For best results and reproducibility, it is recommended to distill it under reduced pressure before use, especially if you are experiencing yield or purity issues.

Q4: What is the purpose of the concentrated HCl in the quench step? A: The HCl helps to keep the aluminum salts, formed from the hydrolysis of AlCl₃ and its complexes, soluble in the aqueous phase as various chloro-aqua aluminum species. This prevents the precipitation of gelatinous aluminum hydroxide, which can trap the product and complicate the extraction process.[3]

Q5: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.

  • Melting Point: The pure compound has a reported melting point of 46-49 °C.[11] A broad or depressed melting point indicates impurities.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any isomeric impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for determining the purity of the product and quantifying any minor impurities. An assay of ≥96% by GC is typical for commercially available products.[12]

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-Chloro-4'-fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our goal is to empower you with the knowledge to enhance yield, purity, and overall success of your experiments.

I. Overview of the Synthesis: The Friedel-Crafts Acylation Approach

The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1]

The core transformation involves the generation of a highly electrophilic acylium ion from 3-chloropropionyl chloride and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich fluorobenzene ring to form the desired ketone product. Due to the directing effect of the fluorine atom, the acylation reaction predominantly yields the para-substituted product, this compound.[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing explanations grounded in chemical principles.

Q1: Why is the para-substituted product (4'-fluoro) the major isomer formed?

A1: The fluorine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution reactions. This is due to its ability to donate a lone pair of electrons via resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the attack at these positions. However, the para-product is favored over the ortho-product primarily due to steric hindrance. The bulky acylium ion intermediate experiences significantly less spatial repulsion when attacking the para position compared to the sterically crowded ortho position, which is adjacent to the fluorine atom.[2]

Q2: What are the most common impurities or side products I should expect?

A2: The most frequently observed side product is the ortho-substituted isomer, 3-Chloro-2'-fluoropropiophenone.[2] Under certain conditions, you might also encounter diacylation products, although this is less common because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[2] Other potential impurities can arise from incomplete reactions (unreacted starting materials) or from reactions with any moisture present in the reaction setup.

Q3: Is a catalytic amount of Lewis acid sufficient for this reaction?

A3: No, in most cases, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst, such as AlCl₃, is required. This is because the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction cycle.[3] Therefore, to drive the reaction to completion, at least one equivalent of the catalyst per equivalent of the acylating agent is necessary.

Q4: How critical are anhydrous conditions for this reaction?

A4: Maintaining anhydrous (water-free) conditions is absolutely critical for the success of the Friedel-Crafts acylation. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and will readily react with any water present in the reagents or glassware.[3] This reaction with water deactivates the catalyst, leading to a significant decrease in reaction rate and overall yield. It is imperative to use dry solvents, freshly opened or purified reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

III. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[3]1a. Ensure all glassware is oven-dried and cooled under an inert atmosphere. 1b. Use anhydrous solvents and freshly opened or purified reagents. 1c. Conduct the reaction under a nitrogen or argon atmosphere.[2]
2. Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required.[3]2a. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the limiting reagent (3-chloropropionyl chloride).
3. Sub-optimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate.3a. While lower temperatures favor para-selectivity, the reaction may require gentle heating to initiate or improve the rate. The optimal temperature should be determined empirically.[4]
High Percentage of Ortho-Isomer Impurity 1. High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position.[2]1a. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.
2. Choice of Catalyst: Some Lewis acids may exhibit lower regioselectivity.2a. While AlCl₃ is common, consider exploring alternative catalysts known for higher para-selectivity, such as certain rare earth metal triflates.[5][6]
Formation of Diacylated Byproducts 1. Excess Acylating Agent: Using a large excess of 3-chloropropionyl chloride can promote a second acylation.[2]1a. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.
2. Harsh Reaction Conditions: High temperatures or a highly active catalyst can drive the reaction towards polysubstitution.[2]2a. Employ milder reaction conditions, including lower temperatures and controlled addition of reagents.
Difficult Product Purification 1. Incomplete Quenching: Residual Lewis acid can complicate the work-up and lead to emulsions or product degradation.1a. Ensure the reaction is thoroughly quenched by slowly adding the reaction mixture to ice-cold water or a dilute acid solution.
2. Inefficient Extraction: Poor separation of aqueous and organic layers can lead to loss of product.2a. Use an appropriate extraction solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to ensure complete recovery of the product.
Product Discoloration 1. Impure Starting Materials: Impurities in the fluorobenzene or 3-chloropropionyl chloride can lead to colored byproducts.1a. Use high-purity starting materials. Consider distillation of liquid reagents if purity is a concern.
2. Side Reactions at Elevated Temperatures: Prolonged heating can lead to decomposition and the formation of colored impurities.2a. Minimize reaction time at elevated temperatures and monitor the reaction progress closely.

IV. Experimental Protocols and Methodologies

A. General Protocol for Friedel-Crafts Acylation

This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • Fluorobenzene (anhydrous)

  • 3-Chloropropionyl chloride (high purity)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled AlCl₃ slurry over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, add fluorobenzene (1.0-1.2 equivalents) dropwise via the dropping funnel, again maintaining the temperature at 0-5 °C.

  • Once the addition of fluorobenzene is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8]

  • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

B. Analytical Methods for Reaction Monitoring and Product Analysis
  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, determining product purity, and identifying isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for confirming the identity of the desired product and characterizing any isolated impurities. Both ¹H and ¹³C NMR are valuable.[7][9][10]

V. Visual Diagrams

A. Reaction Mechanism Workflow

Reaction_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride 3-Chloropropionyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Fluorobenzene Fluorobenzene AreniumIon Arenium Ion (Sigma Complex) Fluorobenzene->AreniumIon + Acylium Ion Product This compound AreniumIon->Product - H⁺ Troubleshooting_Tree Start Low Yield? CheckMoisture Check for Moisture Contamination Start->CheckMoisture Yes Impurity High Impurity Level? Start->Impurity No CheckCatalyst Verify Catalyst Stoichiometry CheckMoisture->CheckCatalyst CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp OrthoIsomer High Ortho-Isomer? Impurity->OrthoIsomer Yes Purification Review Purification Protocol Impurity->Purification No Polyacylation Diacylation Products? OrthoIsomer->Polyacylation No LowerTemp Lower Reaction Temperature OrthoIsomer->LowerTemp Yes AdjustStoich Reduce Acylating Agent Stoichiometry Polyacylation->AdjustStoich Yes Polyacylation->Purification No

References

Addressing solubility issues of 3-Chloro-4'-fluoropropiophenone in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Chloro-4'-fluoropropiophenone

Welcome to the technical support center for this compound (3-Cl-4'-FPP). This guide is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges associated with this compound, with a primary focus on addressing its solubility characteristics. The information herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Foundational Knowledge & Safety

A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of successful and safe experimentation.

FAQ: What are the essential physicochemical properties of this compound?

Understanding the physicochemical profile of 3-Cl-4'-FPP is the first step in designing your experiments. These properties dictate its behavior in various systems. Key data is summarized below.[1][2][3][4]

PropertyValueSource(s)
CAS Number 347-93-3[1][2][3]
Molecular Formula C₉H₈ClFO[1][2][3]
Molecular Weight 186.61 g/mol [1][2][5]
Appearance White to off-white crystalline powder[2][6]
Melting Point 46 - 49 °C[1][2][3][4]
Boiling Point 100 - 103 °C @ 3 mmHg[1][2]
Flash Point 92 °C (closed cup)[1][3]
Purity (Typical) ≥96% (GC)[2]
FAQ: What are the primary safety and handling precautions for this compound?

3-Cl-4'-FPP is classified as a hazardous substance and requires careful handling to ensure personnel safety.[1][5][7] Adherence to standard laboratory safety protocols is mandatory.

  • Primary Hazards: The compound is harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[1][5][7][8]

  • Handling:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][7][9]

    • Avoid all direct contact. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[5][7]

    • Prevent dust formation during handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7][9][10] Keep the container tightly sealed.[5][9]

  • Stability: The compound is stable under recommended storage conditions.[7][10] Hazardous decomposition can occur at high temperatures, producing toxic fumes including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][10]

Part 2: Core Solubility Troubleshooting

Solubility issues are the most frequently encountered hurdles with 3-Cl-4'-FPP. The following section provides a systematic approach to overcoming these challenges.

FAQ: My 3-Cl-4'-FPP won't dissolve. What are the first steps?

When facing solubility challenges, a logical, stepwise approach is crucial. The workflow below outlines the initial decision-making process for solvent selection. The core principle is "like dissolves like"; the polarity of the solvent should be matched to the polarity of the solute. 3-Cl-4'-FPP is a moderately polar aromatic ketone, suggesting it will have better solubility in moderately polar organic solvents than in nonpolar or highly polar ones.

G start Start: Undissolved 3-Cl-4'-FPP Solid solvent_type Select Solvent Category start->solvent_type aprotic Polar Aprotic (e.g., Acetone, THF, Ethyl Acetate) solvent_type->aprotic Initial Choice protic Polar Protic (e.g., Ethanol, Methanol) solvent_type->protic Alternative nonpolar Nonpolar / Halogenated (e.g., Toluene, DCM) solvent_type->nonpolar Alternative sonicate Apply Sonication aprotic->sonicate protic->sonicate nonpolar->sonicate heat Apply Gentle Heat (e.g., to 40°C) dissolved Result: Solution Formed heat->dissolved Success not_dissolved Still Undissolved: Proceed to Co-Solvent Screening heat->not_dissolved Failure sonicate->heat

Caption: Initial troubleshooting workflow for dissolving 3-Cl-4'-FPP.

FAQ: Which solvents are recommended for dissolving this compound?

While specific quantitative solubility data is not widely published, we can make expert recommendations based on the compound's structure and general chemical principles.[11] Experimental verification is essential.

Solvent CategorySolvent ExampleRelative PolarityExpected Solubility BehaviorRationale & Use Case
Polar Aprotic Acetone0.355Good to Excellent The ketone functionality aligns well with acetone.[11] An excellent first choice for creating stock solutions or for reaction media.
Tetrahydrofuran (THF)0.207Good A versatile solvent suitable for many organic reactions and solubilization.
Acetonitrile (ACN)0.375Good Commonly used for preparing analytical standards for reversed-phase HPLC.[12]
Ethyl Acetate (EtOAc)0.228Moderate to Good Good for extractions and chromatography; may require warming to dissolve larger quantities.
Dimethyl Sulfoxide (DMSO)0.444Excellent A very strong solvent, useful for difficult-to-dissolve compounds or for biological assays.[13]
Polar Protic Ethanol (EtOH)0.586Moderate Often a good choice for recrystallization. Solubility is typically much higher when hot compared to cold.
Methanol (MeOH)0.762Moderate Similar to ethanol; its higher polarity might slightly reduce solubility compared to EtOH.
Halogenated Dichloromethane (DCM)0.259Moderate to Good Effective for dissolving many organic solids and is used in synthesis.[14]
Aromatic Toluene0.099Low to Moderate May dissolve the compound, especially with heat. Can be a good recrystallization solvent.
Nonpolar Hexanes / Heptane~0.009Very Low / Insoluble Primarily used as an anti-solvent for precipitation or recrystallization from a more polar solvent mixture.
Aqueous Water1.000Insoluble 3-Cl-4'-FPP is a neutral organic molecule with low water solubility.

Relative Polarity values are from various sources for general comparison.[15]

FAQ: How can I use co-solvents to improve solubility in aqueous systems?

For many applications, particularly in drug development and biological assays, a certain percentage of water or buffer is required in the final solution. Since 3-Cl-4'-FPP is poorly water-soluble, a co-solvent system is an effective strategy.[13][16][17] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a non-polar or poorly soluble compound.[16]

The general approach is to first dissolve the compound in a minimal amount of a water-miscible organic "strong" solvent (like DMSO or ethanol) and then slowly add the aqueous phase to this solution with vigorous stirring.

Protocol: Co-Solvent System Screening

  • Objective: To find a co-solvent system that dissolves 3-Cl-4'-FPP to the desired concentration without precipitation.

  • Materials: 3-Cl-4'-FPP, DMSO, Ethanol, Acetonitrile, Purified Water or Buffer (e.g., PBS pH 7.4).

  • Procedure:

    • Weigh a fixed amount of 3-Cl-4'-FPP (e.g., 5 mg) into three separate glass vials.

    • Vial 1 (DMSO): Add the smallest possible volume of DMSO to completely dissolve the solid (e.g., 100 µL). This creates a high-concentration stock.

    • Vial 2 (Ethanol): Repeat step 2 using ethanol.

    • Vial 3 (Acetonitrile): Repeat step 2 using acetonitrile.

    • Titration: To each vial, slowly add the aqueous phase (water or buffer) dropwise while vortexing or stirring vigorously.

    • Observation: Observe the solution for any signs of precipitation (cloudiness). Note the approximate ratio of organic solvent to aqueous phase at which precipitation occurs.

    • Optimization: The best system will be the one that allows for the highest percentage of the aqueous phase before the compound crashes out of the solution. This technique helps identify the most robust formulation for your experiment.[18]

Part 3: Advanced Protocols for Analysis and Purification

FAQ: I'm observing an oil or amorphous precipitate instead of a clear solution. What's happening?

This typically occurs under two scenarios:

  • Rapid Precipitation: You have exceeded the solubility limit of the compound in the solvent system, causing it to crash out of solution in a non-crystalline, amorphous form. This often happens when an anti-solvent is added too quickly.[19]

  • "Oiling Out": This is common during crystallization attempts, especially when a solution is cooled too rapidly or is highly concentrated. The compound separates as a liquid phase (an oil) instead of forming a crystalline lattice because the temperature is below its melting point but above the eutectic temperature of the solvent-solute mixture.

Troubleshooting Steps:

  • For Amorphous Precipitates: Re-dissolve the precipitate by adding more of the better solvent or by gentle warming. Then, re-precipitate by adding the anti-solvent much more slowly with very rapid stirring.[19]

  • For Oiling Out: Re-heat the solution until the oil redissolves completely. Then, either allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight) or use a more dilute solution to begin with.[19] Seeding with a small crystal can also encourage proper crystallization over oiling.[19]

Protocol: Preparing a Stock Solution for Analytical Standards (HPLC)

Accurate quantification requires a stable, fully dissolved analytical standard. Acetonitrile is a common and effective solvent for preparing stock solutions of moderately polar compounds for reversed-phase HPLC analysis.[12]

G start Start: Weigh ~10 mg 3-Cl-4'-FPP add_solvent Add Acetonitrile (ACN) to a 10 mL Volumetric Flask start->add_solvent vortex Vortex/Stir for 2 min add_solvent->vortex sonicate Sonicate in Water Bath for 5-10 min vortex->sonicate check_sol Visually Inspect for Undissolved Solids sonicate->check_sol check_sol->sonicate Solids Remain fill_mark Fill to Volume with ACN and Invert to Mix check_sol->fill_mark Clear Solution filter Filter through 0.22 or 0.45 µm Syringe Filter into HPLC Vial fill_mark->filter end Result: 1 mg/mL Stock Ready for Dilution/Injection filter->end

Caption: Workflow for preparing a 1 mg/mL analytical stock solution.

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 10.0 mg of 3-Cl-4'-FPP and transfer it to a 10 mL Class A volumetric flask. Record the exact weight.

  • Initial Dissolution: Add ~7-8 mL of HPLC-grade acetonitrile to the flask.

  • Mechanical Agitation: Cap the flask and vortex or stir for 2 minutes to break up any clumps.

  • Sonication: Place the flask in a sonicator water bath for 5-10 minutes to aid dissolution. The mild heat from the sonicator can be beneficial.

  • Visual Inspection: After sonication, hold the flask up to a light source and swirl gently to ensure no solid particles remain. If solids are present, repeat sonication.

  • Final Volume: Once fully dissolved, allow the solution to return to room temperature. Carefully add acetonitrile to the calibration mark on the flask. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Filtration: Before injection, filter a portion of the solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon is suitable for ACN) into an HPLC vial. This is a critical step to prevent particulates from damaging the HPLC system.[12] This stock solution (approx. 1 mg/mL) is now ready for use or further dilution.

References

Preventing degradation of 3-Chloro-4'-fluoropropiophenone during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4'-fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chemical intermediate during storage and experimental use. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Introduction: Understanding the Stability of this compound

This compound is a versatile intermediate used in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, an aromatic ketone with a halogenated alkyl chain, dictates its reactivity and stability profile. While stable under recommended storage conditions, its susceptibility to degradation through pathways such as dehydrochlorination, hydrolysis, and photolysis necessitates careful handling and storage to prevent the formation of impurities that could compromise experimental outcomes.[2][3] This guide provides in-depth information to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage is in a tightly sealed container, preferably made of amber glass with a PTFE-lined cap to prevent moisture ingress and light exposure.[2] While room temperature storage is often cited, for enhanced stability, refrigeration at 2°C to 8°C is advisable to minimize the rate of potential degradation reactions.[2] The storage area should be well-ventilated.

Q2: My container of this compound has developed a yellowish or brownish tint. What is the cause of this discoloration?

A2: Discoloration is a common visual indicator of chemical degradation.[2] For halogenated ketones, this is often due to the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination.[2] This reaction can be initiated or accelerated by exposure to elevated temperatures, light, or the presence of basic impurities. The liberated HCl can then catalyze further degradation of the compound, leading to the formation of colored byproducts.

Q3: Is this compound sensitive to light?

A3: Yes. Aromatic and halogenated ketones can be susceptible to photodegradation.[2] Exposure to UV or visible light can provide the energy to cleave the carbon-chlorine bond, leading to the formation of reactive radical intermediates. This can trigger a cascade of unwanted side reactions, including the formation of α,β-unsaturated ketones, which can act as impurities in your experiments.[2] Therefore, it is imperative to store the compound in light-protecting containers, such as amber vials or bottles.

Q4: What are the known incompatibilities for this compound?

A4: this compound should not be stored with strong oxidizing agents or strong bases.[3] Strong bases can promote dehydrochlorination, leading to rapid degradation. Strong oxidizing agents can react with the ketone functionality or other parts of the molecule.

Q5: What are the potential degradation products of this compound?

A5: Based on its chemical structure, several degradation products are plausible:

  • Dehydrochlorination product (an α,β-unsaturated ketone): Exposure to heat, light, or base can lead to the elimination of HCl to form 1-(4-fluorophenyl)prop-2-en-1-one.

  • Dehalogenation product: Reductive processes can lead to the replacement of the chlorine atom with a hydrogen atom, resulting in 4'-fluoropropiophenone. A study on the related 3-chloropropiophenone showed that biotransformation can yield 1-phenyl-1-propanone.[4]

  • Hydrolysis product: In the presence of water, particularly under basic or acidic conditions, the chlorine atom can be substituted by a hydroxyl group to form 3-hydroxy-1-(4-fluorophenyl)propan-1-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of the solid material Liberation of HCl due to exposure to heat, light, or basic contaminants.[2]1. Verify storage conditions (cool, dark, and dry). 2. Ensure the container is tightly sealed and opaque or amber-colored. 3. Check for potential sources of basic contamination in the storage area. 4. Perform a purity analysis (e.g., HPLC, GC-MS) to identify and quantify impurities before use.
Inconsistent experimental results or lower than expected yield Degradation of the starting material, leading to lower active concentration and the presence of interfering impurities.1. Confirm the purity of the this compound lot using a suitable analytical method. 2. If degradation is confirmed, use a fresh, unopened container of the material. 3. Review experimental conditions to ensure incompatibility with the reagent (e.g., presence of strong bases).
Material appears clumpy or has changed in physical appearance Absorption of moisture from the atmosphere due to improper sealing of the container.1. Store the compound in a desiccator to remove excess moisture. 2. Always ensure the container is tightly sealed immediately after use. 3. Consider aliquoting the material into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere.

Analytical Protocols for Purity Assessment

Regular purity assessment is crucial for ensuring the quality of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for this purpose.

Experimental Protocol: HPLC Purity Analysis

This is a general method and may require optimization for your specific instrumentation and impurity profile.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient from a higher concentration of Solvent A to a higher concentration of Solvent B will likely be effective. A starting point could be 90% A / 10% B, ramping to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a blank (diluent), followed by the sample solution. The purity can be calculated using the area percent method. Potential degradation products, being more or less polar, should elute at different retention times.

Experimental Protocol: GC-MS Analysis for Volatile Impurities
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Visualizing Degradation and Troubleshooting

Degradation Pathways

A This compound B Dehydrochlorination (Heat, Light, Base) A->B -HCl D Dehalogenation (Reductive Conditions) A->D -Cl, +H F Hydrolysis (Moisture) A->F +H2O, -HCl C 1-(4-fluorophenyl)prop-2-en-1-one (α,β-Unsaturated Ketone) B->C E 4'-fluoropropiophenone D->E G 3-hydroxy-1-(4-fluorophenyl)propan-1-one F->G

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow

Start Issue Observed: Product Degradation Suspected CheckStorage Review Storage Conditions: - Temperature (Cool?) - Light (Dark?) - Moisture (Dry?) - Container Seal (Tight?) Start->CheckStorage ImproperStorage Correct Storage Conditions: - Refrigerate (2-8°C) - Use Amber Container - Store in Desiccator CheckStorage->ImproperStorage Conditions Not OK PurityAnalysis Perform Purity Analysis (HPLC or GC-MS) CheckStorage->PurityAnalysis Conditions OK ImproperStorage->PurityAnalysis PurityOK Purity Meets Specification PurityAnalysis->PurityOK Yes PurityNotOK Purity Below Specification (Degradation Confirmed) PurityAnalysis->PurityNotOK No InvestigateExperiment Investigate Experimental Conditions for Incompatibilities PurityOK->InvestigateExperiment Discard Discard Degraded Lot and Use Fresh Stock PurityNotOK->Discard

Caption: Troubleshooting workflow for suspected product degradation.

References

Refining purification techniques for high-purity 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-4'-fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-purity material. The following content is structured to address common challenges and provide robust solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the purification of this compound.

Q1: What are the primary impurities I should be concerned about in crude this compound synthesized via Friedel-Crafts acylation?

A1: The most common impurities originating from a Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride are positional isomers and polyacylated products. The primary isomeric impurity is the ortho-substituted product, 2-Chloro-1-(2-fluorophenyl)propan-1-one. Although the para-product is sterically and electronically favored, small amounts of the ortho-isomer can form. Polyacylation, while less common due to the deactivating effect of the first acyl group, can occur under harsh reaction conditions, leading to di-acylated fluorobenzene species. Unreacted starting materials and residual catalyst can also be present.

Q2: My crude product is an oil or a low-melting solid with a brownish tint. What is the likely cause?

A2: A brownish, oily, or low-melting crude product often indicates the presence of residual acid from the Friedel-Crafts reaction, trapped solvent, or a mixture of isomers. It is crucial to perform a thorough aqueous work-up post-reaction to remove the Lewis acid catalyst (e.g., AlCl₃). A wash with a mild base like sodium bicarbonate solution can help neutralize any remaining acidity. The discoloration can also be due to trace impurities that can often be removed by treatment with activated carbon during recrystallization.

Q3: What are the recommended starting points for selecting a recrystallization solvent?

A3: For ketones like this compound, a good starting point is a mixed solvent system. A common and effective approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, acetone, or ethyl acetate) and then slowly add a hot anti-solvent (e.g., water or hexanes) until the solution becomes slightly turbid. Slow cooling should then induce crystallization. For single-solvent recrystallization, isopropanol or ethanol can be effective.[1]

Q4: How can I effectively monitor the purity of my fractions during purification?

A4: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring purification progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities but a 7:3 or 8:2 hexanes:ethyl acetate mixture is a good starting point. The product and impurities can be visualized under a UV lamp. For quantitative assessment of the final product's purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex issues that may arise during the purification process.

Recrystallization Troubleshooting

Problem 1: Oiling Out During Recrystallization

  • Symptom: Instead of forming crystals upon cooling, the compound separates as an insoluble oil.

  • Causality: This often occurs when the solution is supersaturated to a great extent or cools too rapidly. The boiling point of the solvent being higher than the melting point of the solute can also contribute to this phenomenon.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent to decrease the saturation level and then allow it to cool more slowly.

    • Slow Cooling: Ensure the flask is well-insulated to promote slow cooling. A Dewar flask or wrapping the flask in glass wool can be effective.

    • Solvent System Modification: If the problem persists, consider a different solvent system. If using a mixed solvent system, try adjusting the ratio of the solvent to the anti-solvent.

    • Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.

Problem 2: Poor Crystal Yield

  • Symptom: Very few or no crystals form even after prolonged cooling.

  • Causality: This can be due to using an excessive amount of solvent, the compound being more soluble in the cold solvent than anticipated, or the presence of impurities that inhibit crystallization.

  • Solutions:

    • Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to concentrate the solution and then allow it to cool again.

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. The addition of a seed crystal is also highly effective.

    • Change Solvent System: The chosen solvent may not be optimal. Re-evaluate solvent choice based on solubility tests.

Chromatography Troubleshooting

Problem 3: Poor Separation of Isomers in Column Chromatography

  • Symptom: Fractions collected from the column show a mixture of the desired para-isomer and the impurity ortho-isomer by TLC or GC analysis.

  • Causality: The polarity difference between the para and ortho isomers can be small, making separation challenging. The choice of eluent and the column packing can significantly impact resolution.

  • Solutions:

    • Optimize the Eluent System: A less polar eluent system will generally provide better separation for closely related isomers. Systematically decrease the proportion of the polar solvent (e.g., ethyl acetate in a hexanes/ethyl acetate system) and monitor the separation by TLC.

    • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve the separation of closely eluting compounds.

    • Dry Loading: For difficult separations, adsorbing the crude material onto a small amount of silica gel and loading it as a solid onto the column can lead to a more uniform starting band and better resolution.[2]

General Purity Issues

Problem 4: Final Product Has a Broad Melting Point Range

  • Symptom: The purified product melts over a range of several degrees, and the onset of melting is below the literature value of 47-49 °C.

  • Causality: A broad melting point range is a classic indicator of impurities. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.

  • Solutions:

    • Repeat Purification: The product may require a second purification step. If recrystallization was used, a subsequent chromatographic purification may be necessary, or vice-versa.

    • Analytical Assessment: Utilize analytical techniques like GC-MS or NMR to identify the persistent impurities. This will inform the best strategy for their removal. For instance, if residual solvent is detected by NMR, drying the product under high vacuum for an extended period is necessary.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Reheat the solution to boiling. Slowly add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 347-93-3[3]
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Appearance White to off-white solid[4]
Melting Point 47-49 °C
Boiling Point 103 °C at 3 mmHg[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude 3-Chloro-4'- fluoropropiophenone Recrystallization Recrystallization Crude->Recrystallization Option 1 Chromatography Column Chromatography Crude->Chromatography Option 2 TLC TLC Monitoring Recrystallization->TLC Chromatography->TLC GC_HPLC GC/HPLC Analysis TLC->GC_HPLC MP Melting Point GC_HPLC->MP Pure_Product High-Purity Product MP->Pure_Product Troubleshooting_Logic Start Crude Product Check_Purity Initial Purity Assessment (TLC, Melting Point) Start->Check_Purity Impure Product Impure Check_Purity->Impure No Pure Product Pure Check_Purity->Pure Yes Purification_Method Select Purification Method Impure->Purification_Method Final_Analysis Final Purity Analysis Pure->Final_Analysis Recrystallization Recrystallization Purification_Method->Recrystallization Recrystallization Chromatography Column Chromatography Purification_Method->Chromatography Chromatography Oiling_Out Oiling Out? Recrystallization->Oiling_Out Poor_Separation Poor Separation? Chromatography->Poor_Separation Poor_Yield Poor Yield? Oiling_Out->Poor_Yield No Adjust_Solvent Adjust Solvent/ Cooling Rate Oiling_Out->Adjust_Solvent Yes Induce_Crystals Induce Crystallization Poor_Yield->Induce_Crystals Yes Poor_Yield->Final_Analysis No Optimize_Eluent Optimize Eluent/ Column Length Poor_Separation->Optimize_Eluent Yes Poor_Separation->Final_Analysis No Adjust_Solvent->Recrystallization Induce_Crystals->Recrystallization Optimize_Eluent->Chromatography

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of chemical scaffolds is paramount to innovation. This guide provides an in-depth technical comparison of 3-Chloro-4'-fluoropropiophenone and its structural relatives within the propiophenone class. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide a comprehensive resource for navigating the therapeutic potential of these compounds.

Introduction to Propiophenones: A Versatile Pharmacophore

Propiophenones, characterized by a phenyl ring attached to a propan-1-one backbone, represent a privileged scaffold in medicinal chemistry. This structural motif is the foundation for a diverse range of biologically active molecules, with activities spanning anticancer, antimicrobial, and anticonvulsant domains. The specific biological effects of a propiophenone derivative are intricately linked to the substitution patterns on both the phenyl ring and the ethyl chain, offering a rich landscape for drug discovery and development.

This compound: An Overview

This compound is primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its halogenated structure, featuring a chlorine atom on the propiophenone backbone and a fluorine atom on the phenyl ring, suggests the potential for unique biological activities. While direct and extensive biological testing of this specific compound is not widely published, its utility in creating more complex molecules underscores the importance of understanding its potential bioactivity.[1] This guide will, therefore, leverage data from related propiophenones to infer and contextualize the likely biological profile of this compound.

Comparative Biological Activity: A Multifaceted Analysis

The true value of a chemical scaffold is revealed through the comparative analysis of its derivatives. Here, we delve into the anticancer, antimicrobial, and anticonvulsant activities of various propiophenones, providing a framework for understanding the potential of this compound.

Anticancer Activity of Propiophenone Derivatives

A significant body of research highlights the potential of propiophenone derivatives as anticancer agents.[2][3] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Structure-Activity Relationship Insights:

The anticancer efficacy of propiophenones is heavily influenced by the nature and position of substituents on the aromatic ring.[2] Studies on related chalcones and propafenone derivatives have shown that specific substitutions can enhance cytotoxicity against various cancer cell lines.[2] For halogenated compounds, the position and electronegativity of the halogen atom can significantly impact their interaction with biological targets.[4] The presence of both chlorine and fluorine in this compound suggests a potential for potent and selective anticancer activity, a hypothesis that warrants experimental validation.

Experimental Data Summary: Cytotoxicity of Phenylpropiophenone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone Derivative 1HeLa5.2[2]
Chalcone Derivative 2MCF-78.1[2]
Propafenone Derivative 1K56212.5[2]
β-alkylaminopropiophenoneTmolt3~25[3]

This table presents a selection of data from the literature to illustrate the range of cytotoxic activities observed for propiophenone-related structures. Direct data for this compound is not currently available in the cited literature.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method fundamental to assessing cell viability and, by extension, the cytotoxic potential of a compound.

Protocol Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and related propiophenones) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Testing

G start Start: Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Propiophenone Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity of Propiophenone Derivatives

Propiophenone derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.[5][6]

Structure-Activity Relationship Insights:

The antimicrobial activity of propiophenones is often associated with their ability to disrupt microbial cell membranes or inhibit essential enzymes. The presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance the antimicrobial potency of these compounds.[5] Specifically, chloro and fluoro substituents can increase lipophilicity, facilitating passage through the microbial cell wall. This suggests that this compound could possess significant antimicrobial properties.

Experimental Data Summary: Antimicrobial Activity of Propiophenone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Propionic acid derivative 1S. aureus125[5]
Propionic acid derivative 2E. coli250[5]
Propionic acid derivative 3C. albicans62.5[5]

This table provides representative data for propiophenone-related structures. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial activity. Direct data for this compound is not available in the cited literature.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Steps:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

G start Start: Prepare Microbial Inoculum dilute Serial Dilution of Propiophenones start->dilute inoculate Inoculate Microtiter Plates dilute->inoculate incubate Incubate for 18-24h inoculate->incubate read Visually Assess for Growth incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic end End: Antimicrobial Profile determine_mic->end

Caption: Workflow of the broth microdilution assay.

Anticonvulsant Activity of Propiophenone Derivatives

The propiophenone scaffold is also present in several compounds with anticonvulsant properties.[7][8] The mechanism of action often involves the modulation of ion channels or neurotransmitter systems in the central nervous system.[9][10][11]

Structure-Activity Relationship Insights:

The anticonvulsant activity of propiophenone derivatives is highly dependent on the substituents. For instance, the presence of a 2,6-diisopropylphenol configuration has been shown to be important for activity.[8] While the specific contribution of the 3-chloro and 4'-fluoro substitutions in this compound to anticonvulsant activity is not yet defined, halogenation is a common strategy in the design of CNS-active drugs to modulate properties like blood-brain barrier penetration and metabolic stability.

Experimental Data Summary: Anticonvulsant Activity of Propiophenone-Related Compounds

Compound/DerivativeAnimal ModelED50 (mg/kg)TestReference
PropranololMouse15-20MES[7]
PropofolMouse32.86 Hz[8]
N-benzyl 2-hydroxy-3-methoxypropionamideRat (oral)62MES[12]

This table presents data for compounds with structural similarities to propiophenones. ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MES (Maximal Electroshock) and 6 Hz tests are common screening models for anticonvulsant activity. Direct data for this compound is not available in the cited literature.

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test in Mice)

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.

Protocol Steps:

  • Animal Preparation: Use adult male mice, housed under standard laboratory conditions.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.

  • Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a positive result. Calculate the ED50 value, which is the dose that protects 50% of the animals from the tonic extensor component of the seizure.

G Compound Test Compound (e.g., Propiophenone Derivative) Administration Route of Administration (i.p. or p.o.) Seizure_Induction Seizure Model (e.g., MES, 6 Hz) Observation Behavioral Endpoint (e.g., Tonic Hindlimb Extension) Efficacy_Assessment Determination of ED50

References

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 3-Chloro-4'-fluoropropiophenone in Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. The potential for a compound to cross-react in a screening assay can lead to false-positive results, misinterpretation of data, and significant delays in research and development. This guide provides a comprehensive framework for investigating the cross-reactivity of 3-Chloro-4'-fluoropropiophenone, a key intermediate in pharmaceutical synthesis, in common assay platforms.[1] While specific cross-reactivity data for this compound is not widely published, its structural similarity to other pharmacologically active compounds, such as synthetic cathinones, warrants a thorough evaluation in relevant screening programs.[2][3][4][5]

This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating study design. We will explore both immunoassay-based screening and confirmatory analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Principle of Cross-Reactivity in Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are foundational tools for high-throughput screening due to their speed and sensitivity.[6][7] These assays rely on the specific binding of an antibody to its target antigen.[8] However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[8][9] This can be a significant issue when screening for drugs of abuse or other small molecules, where a wide variety of structurally related analogs may be present.[10][11] The degree of cross-reactivity is influenced by the structural resemblance between the target analyte and the interfering compound.[8]

Given that this compound is a propiophenone derivative, it shares a core structure with many synthetic cathinones, which are known to exhibit cross-reactivity in amphetamine and other drug screening immunoassays.[3][4][5][12] Therefore, a systematic evaluation of its potential to interfere with such assays is a critical step in validating any screening method that could be exposed to this compound or its metabolites.

A Two-Tiered Approach to Cross-Reactivity Assessment

A robust investigation into the cross-reactivity of a compound like this compound should follow a two-tiered approach:

  • Tier 1: Immunoassay Screening: Rapidly assess the potential for cross-reactivity using a competitive ELISA format. This will provide a semi-quantitative measure of interference.

  • Tier 2: Confirmatory Analysis: Employ a highly specific and sensitive method, such as LC-MS/MS, to definitively distinguish the target analyte from potential cross-reactants and eliminate the possibility of false positives.

G cluster_0 Tier 1: Immunoassay Screening cluster_1 Tier 2: Confirmatory Analysis Sample containing this compound Sample containing this compound Competitive ELISA Competitive ELISA Sample containing this compound->Competitive ELISA Signal Measurement Signal Measurement Competitive ELISA->Signal Measurement Potential Cross-Reactivity Detected Potential Cross-Reactivity Detected Signal Measurement->Potential Cross-Reactivity Detected Signal Inhibition LC-MS/MS Analysis LC-MS/MS Analysis Potential Cross-Reactivity Detected->LC-MS/MS Analysis Definitive Identification and Quantification Definitive Identification and Quantification LC-MS/MS Analysis->Definitive Identification and Quantification Cross-Reactivity Confirmed/Refuted Cross-Reactivity Confirmed/Refuted Definitive Identification and Quantification->Cross-Reactivity Confirmed/Refuted

Caption: Overall workflow for assessing the cross-reactivity of this compound.

Tier 1: Immunoassay Screening for Cross-Reactivity

The competitive ELISA is an ideal format for determining the cross-reactivity of a small molecule like this compound.[9] In this assay, the test compound competes with a labeled version of the target analyte for a limited number of antibody binding sites. A higher affinity of the test compound for the antibody results in greater displacement of the labeled analyte and a correspondingly lower signal.

G cluster_0 Competitive ELISA Principle cluster_1 Analyte and Competitor Addition Antibody_Coated_Well Antibody-Coated Well Binding Competitive Binding Antibody_Coated_Well->Binding Target_Analyte Labeled Target Analyte Target_Analyte->Binding Test_Compound This compound (Test Compound) Test_Compound->Binding Wash Wash Step Binding->Wash Substrate Substrate Addition Wash->Substrate Signal Signal Detection (Inversely Proportional to Test Compound Concentration) Substrate->Signal

Caption: Diagram illustrating the principle of a competitive ELISA for cross-reactivity testing.

Experimental Protocol: Competitive ELISA

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) for this compound and calculate its percentage cross-reactivity relative to the target analyte of an existing immunoassay (e.g., for amphetamine or a specific cathinone).

Materials:

  • ELISA plate pre-coated with the capture antibody of interest

  • This compound

  • Target analyte standard

  • Enzyme-conjugated target analyte

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Test Compound:

    • Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).

    • Prepare a wide range of serial dilutions of this compound in assay buffer (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Assay Procedure:

    • Add a fixed amount of enzyme-conjugated target analyte to all wells except for the blank.

    • Add the standard dilutions, test compound dilutions, and controls to the appropriate wells.

    • Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C).

    • Wash the plate three to five times with wash buffer to remove unbound reagents.[13]

    • Add the substrate solution to each well and incubate in the dark until sufficient color develops (e.g., 15-30 minutes at room temperature).

    • Add the stop solution to each well to quench the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for both the target analyte and this compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for both the target analyte and the test compound.

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Hypothetical Data Presentation

The results of the cross-reactivity study should be summarized in a clear and concise table.

CompoundAssay TargetIC50 (ng/mL)% Cross-Reactivity
Target Analyte (e.g., Methcathinone)Synthetic Cathinones50100%
This compoundSynthetic Cathinones50001%
Structurally Related Compound ASynthetic Cathinones10005%
Structurally Unrelated Compound BSynthetic Cathinones>10,000<0.5%

Tier 2: Confirmatory Analysis by LC-MS/MS

Given the potential for even low levels of cross-reactivity to cause false positives in screening assays, a highly specific confirmatory method is essential.[4][14] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering both chromatographic separation and mass-based detection for unambiguous identification and quantification.[15][16]

Experimental Protocol: LC-MS/MS Method Development

Objective: To develop a method capable of chromatographically resolving this compound from the target analyte and other potentially interfering compounds, and to confirm its identity through specific mass transitions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[17]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[15]

  • Analytical column suitable for small molecule separation (e.g., C18)[17]

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and the target analyte in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a mixed working solution containing both compounds to optimize chromatographic separation.

  • Mass Spectrometry Optimization:

    • Infuse a standard solution of each compound individually into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, source temperature) and to identify the precursor ion.

    • Perform product ion scans to identify the most abundant and specific fragment ions for each precursor ion.

    • Optimize the collision energy for each precursor-product ion transition to maximize signal intensity. These optimized transitions are used for Multiple Reaction Monitoring (MRM).

  • Chromatography Optimization:

    • Develop a chromatographic method that provides baseline separation of this compound and the target analyte. This typically involves optimizing:

      • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

      • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min for UHPLC.

      • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times.

  • Method Validation:

    • Once the method is optimized, it should be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

Hypothetical Data Presentation

The optimized LC-MS/MS parameters should be documented in a table for easy reference.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Target Analyte (e.g., Methcathinone)164.1146.1153.5
118.125
This compound187.0123.0204.2
95.030

Conclusion

This guide provides a comprehensive, scientifically grounded framework for assessing the cross-reactivity of this compound in screening assays. By following a two-tiered approach of initial immunoassay screening followed by specific LC-MS/MS confirmation, researchers can confidently characterize the selectivity of their analytical methods. While no specific cross-reactivity data for this compound currently exists in the public domain, the protocols and principles outlined here provide a clear path forward for any laboratory needing to perform such an evaluation. This rigorous approach is essential for maintaining the integrity of research data and ensuring the reliability of screening programs in the ever-evolving landscape of chemical and pharmaceutical development.

References

Benchmarking 3-Chloro-4'-fluoropropiophenone: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of 3-Chloro-4'-fluoropropiophenone as a key intermediate in pharmaceutical and agrochemical synthesis, evaluating its performance against viable alternatives through experimental data and established synthetic protocols.

Introduction: The Role of Halogenated Propiophenones in Modern Synthesis

This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive chloropropyl chain and a fluorinated phenyl ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug design. This guide provides a comprehensive performance benchmark of this compound, comparing it with its non-fluorinated analog, 3'-chloropropiophenone, and other synthetic equivalents in key chemical transformations.

Core Application: Synthesis of Bupropion and its Analogs

A primary application of propiophenone intermediates is in the synthesis of antidepressant drugs like Bupropion. While Bupropion itself is derived from 3'-chloropropiophenone, the synthesis of its fluorinated analogs logically employs this compound. The core transformation involves a nucleophilic substitution of the chlorine atom with an amine, followed by further synthetic steps.

Comparative Performance in Amination Reactions

The nucleophilic substitution reaction with an amine is a critical step in the synthesis of Bupropion and related compounds. The efficiency of this step is a key performance indicator for the starting propiophenone.

Starting MaterialReagentsProductOverall YieldReference
3'-Chloropropiophenone1. Bromine 2. t-Butylamine 3. HClBupropion Hydrochloride70-80%[2]
3'-Chloropropiophenone1. N-Bromosuccinimide (NBS), p-TSA 2. t-Butylamine, NMP/Toluene 3. IPA-HClBupropion Hydrochloride75%
Causality of Reagent Choice and Reaction Conditions

The traditional synthesis of Bupropion involves the bromination of 3'-chloropropiophenone followed by amination.[2] The use of bromine, however, presents significant handling and safety concerns. A notable improvement is the substitution of bromine with N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). This method is not only safer but also provides a comparable, if not slightly improved, overall yield of 75%.

The choice of solvent and base is also critical. The use of N-methyl-2-pyrrolidinone (NMP) as a solvent in the amination step is common, though greener alternatives are being explored to reduce the environmental impact of the synthesis.[3]

Alternative Synthetic Approaches and Reagents

Beyond the direct amination of halopropiophenones, other synthetic strategies can be employed to achieve similar molecular skeletons.

"Greener" Synthesis Protocols

Recent research has focused on developing more environmentally friendly methods for the synthesis of Bupropion and its analogs. One such approach utilizes a flow chemistry process, which offers improved safety and process control.[4] This method also seeks to replace hazardous reagents like bromine and solvents like NMP with more benign alternatives. A greener batch synthesis has also been developed, substituting NMP with Cyrene and dichloromethane (DCM) with ethyl acetate, and replacing bromine with NBS.[3]

Friedel-Crafts Acylation: An Alternative Route to the Propiophenone Core

The propiophenone core of these molecules is typically synthesized via a Friedel-Crafts acylation reaction. The choice of substrates and catalysts in this step can significantly influence the overall efficiency and cost-effectiveness of the synthesis.

Aromatic SubstrateAcylating AgentCatalystProductYieldReference
Benzene3-Chloropropionyl chlorideAlCl₃3-ChloropropiophenoneQuantitative
FluorobenzeneBenzoyl chlorideLa(OTf)₃ and TfOHp-fluorobenzophenone87%[5]
Substituted BenzenesAcid AnhydridesHf(OTf)₄Aromatic KetonesHigh[6]

The Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride is the direct route to this compound. While specific yield data for this exact reaction is not prominently reported, similar acylations of fluorobenzene with other acylating agents have been shown to proceed with high yields, suggesting that this is a viable and efficient method.[5] The use of lanthanide triflates as catalysts can offer advantages over traditional Lewis acids like aluminum chloride, including higher yields and easier handling.[3]

Experimental Protocols

Synthesis of Bupropion Hydrochloride from 3'-Chloropropiophenone (Traditional Method)
  • Bromination: To one mole of 3'-chloropropiophenone heated to 60-70°C, bromine is added dropwise with stirring. The reaction temperature is maintained for approximately 5.5 hours.

  • Amination: The resulting m-chloro-α-bromopropiophenone is then reacted with t-butylamine. The reaction mixture is refluxed for 3 hours.

  • Acidification and Isolation: The bupropion free base is extracted and then treated with hydrochloric acid to precipitate bupropion hydrochloride. The crude product is filtered and purified.[2]

"Greener" Synthesis of Bupropion Hydrochloride
  • Bromination: 3'-chloropropiophenone is reacted with N-bromosuccinimide and a catalytic amount of ammonium acetate in ethyl acetate.

  • Amination and Extraction: The intermediate is then reacted with t-butylamine in Cyrene. The product is extracted using ethyl acetate and 1 M hydrochloric acid.[3]

Data Presentation and Visualization

Reaction Workflow for Bupropion Synthesis

Bupropion_Synthesis A 3'-Chloropropiophenone B Bromination (Br₂ or NBS) A->B C m-Chloro-α-bromopropiophenone B->C D Amination (t-Butylamine) C->D E Bupropion (free base) D->E F Acidification (HCl) E->F G Bupropion Hydrochloride F->G

Caption: Synthetic pathway for Bupropion Hydrochloride.

Logical Relationship of Reagent Choices

Reagent_Choice cluster_bromination Bromination Step cluster_synthesis Overall Synthesis Br2 Bromine (Br₂) NBS N-Bromosuccinimide (NBS) Br2->NBS is replaced by (safer alternative) Greener Greener Synthesis NBS->Greener Traditional Traditional Synthesis Traditional->Greener is improved by

Caption: Alternatives for a safer and greener synthesis.

Conclusion and Future Outlook

This compound is a valuable reagent for the synthesis of fluorinated organic molecules, particularly in the pharmaceutical industry. While its performance can be inferred from the extensive data available for its non-fluorinated analog, 3'-chloropropiophenone, there is a clear need for more direct experimental data to be published in the scientific literature.

The development of "greener" synthetic protocols for related compounds, such as Bupropion, provides a roadmap for optimizing the use of this compound. Future research should focus on quantifying the performance of this reagent in a variety of key transformations and exploring the use of more sustainable catalysts and solvents. This will not only improve the efficiency and safety of synthetic processes but also reduce their environmental impact.

References

Unambiguous Structural Confirmation of 3-Chloro-4'-fluoropropiophenone: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

[Shanghai, CN] – In the landscape of pharmaceutical development and chemical research, the precise structural confirmation of novel compounds is a cornerstone of safety, efficacy, and intellectual property. This guide provides an in-depth analysis of the structural elucidation of 3-Chloro-4'-fluoropropiophenone, a key intermediate in the synthesis of various organic molecules.[1] We present a comparative study of two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Integrity

This compound (C₉H₈ClFO, Molar Mass: 186.61 g/mol ) is a halogenated aromatic ketone with significant applications in organic synthesis.[1][2] Its utility as a building block necessitates a robust and unequivocal confirmation of its chemical structure. The presence of chlorine and fluorine atoms, along with a chiral center at the beta-carbon, introduces complexities that demand sophisticated analytical approaches. This guide will dissect the application of ¹H NMR, ¹³C NMR, and GC-MS to provide a comprehensive structural portrait of this molecule, while also exploring alternative analytical methodologies.

The Complementary Power of NMR and MS in Structural Elucidation

The structural confirmation of an organic molecule is rarely achieved with a single technique. It is the synergistic interplay of multiple analytical methods that provides the highest level of confidence. For this compound, NMR and MS serve as complementary pillars of analysis. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing connectivity and spatial relationships, while mass spectrometry probes the molecule's mass and fragmentation behavior, offering definitive information on its elemental composition and substructural motifs.

Below is a workflow diagram illustrating the integrated approach to the structural confirmation of this compound.

Workflow for Structural Confirmation cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Final Structural Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the compound.

Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for reproducible and accurate results.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, and its deuterium signal is used for locking the magnetic field frequency.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter to avoid compromising spectral resolution.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between pulses.

  • ¹³C NMR:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

Data Interpretation and Structural Assignment

The acquired NMR spectra provide a wealth of structural information. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while the coupling constants (J) reveal through-bond interactions between neighboring nuclei.

¹H NMR Spectral Data:

Signal LabelChemical Shift (ppm)MultiplicityIntegrationAssignment
A7.993Multiplet2HAromatic Protons (ortho to C=O)
B7.154Multiplet2HAromatic Protons (meta to C=O)
C3.918Triplet2H-CH₂-Cl
D3.439Triplet2H-CO-CH₂-

Source: ChemicalBook[3]

Interpretation:

  • The downfield signals at 7.993 and 7.154 ppm are characteristic of aromatic protons. The multiplet nature arises from coupling to each other and to the fluorine atom. The protons labeled 'A' are deshielded due to their proximity to the electron-withdrawing carbonyl group.

  • The signals at 3.918 and 3.439 ppm are triplets, indicating that each methylene group is adjacent to another methylene group. The downfield shift of the 'C' protons (3.918 ppm) is due to the deshielding effect of the adjacent chlorine atom. The 'D' protons are deshielded by the adjacent carbonyl group.

¹³C NMR Spectral Data (Predicted and Experimental Comparison):

Carbon AtomPredicted Chemical Shift (ppm)Experimental Data
Carbonyl (C=O)~195Present in spectrum
Aromatic C-F~165 (d, ¹JCF ≈ 250 Hz)Present in spectrum
Aromatic C-H (ortho to C=O)~131 (d, ³JCF ≈ 9 Hz)Present in spectrum
Aromatic C-H (meta to C=O)~116 (d, ²JCF ≈ 22 Hz)Present in spectrum
Aromatic C-CO~133Present in spectrum
-CH₂-Cl~45Present in spectrum
-CO-CH₂-~38Present in spectrum

Predicted values are based on standard chemical shift tables and comparison with similar structures. Experimental data is confirmed as present in the spectrum from ChemicalBook.[3]

Interpretation:

  • The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule.

  • The carbonyl carbon will appear significantly downfield, typically above 190 ppm.

  • The aromatic carbons will exhibit characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), while other aromatic carbons will show smaller two- and three-bond couplings.

  • The aliphatic carbons will appear in the upfield region of the spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable clues about its structure through the analysis of its fragmentation pattern. For halogenated compounds, the isotopic distribution of chlorine provides a characteristic signature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture before they are introduced into the mass spectrometer for analysis.

Instrumentation: A standard GC-MS system with an electron ionization (EI) source.

GC Conditions:

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of such compounds.

  • Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and held for 5 minutes.

MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound will display a molecular ion peak and several fragment ion peaks.

Mass Spectrometry Data:

m/zRelative IntensityAssignment
186/188LowMolecular Ion [M]⁺ / [M+2]⁺
150Moderate[M - HCl]⁺
123High[FC₆H₄CO]⁺ (4-fluorobenzoyl cation)
95High[FC₆H₄]⁺ (4-fluorophenyl cation)
75Moderate[C₆H₄F - H]⁺

Source: ChemicalBook[3]

Interpretation:

  • Molecular Ion: The presence of a peak at m/z 186 corresponds to the molecular weight of the compound with the ³⁵Cl isotope. The accompanying peak at m/z 188, with an intensity of approximately one-third of the m/z 186 peak, is the characteristic isotopic signature of a molecule containing one chlorine atom.

  • Key Fragments:

    • The fragment at m/z 123 is highly significant and corresponds to the 4-fluorobenzoyl cation . This is formed by the cleavage of the bond between the carbonyl group and the ethyl chloride moiety. This is a very stable acylium ion and is often a base peak in the mass spectra of such compounds.

    • The fragment at m/z 95 represents the 4-fluorophenyl cation , resulting from the loss of a carbonyl group (CO) from the 4-fluorobenzoyl cation.

    • The loss of HCl from the molecular ion can lead to the fragment at m/z 150 .

    • The fragment at m/z 75 likely arises from further fragmentation of the aromatic ring.

The proposed fragmentation pathway is illustrated in the diagram below.

Proposed MS Fragmentation Pathway M [C₉H₈ClFO]⁺ m/z 186/188 F123 [FC₆H₄CO]⁺ m/z 123 M->F123 - CH₂CH₂Cl F150 [C₉H₇FO]⁺ m/z 150 M->F150 - HCl F95 [FC₆H₄]⁺ m/z 95 F123->F95 - CO

Caption: Key fragmentation pathways of this compound in EI-MS.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information or may be more suitable in specific contexts.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (C=O stretch for the ketone, C-F and C-Cl stretches).Provides limited information on the overall connectivity and stereochemistry.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides an unambiguous, absolute structure.Requires a single crystal of suitable quality, which can be difficult to obtain.
Elemental Analysis Determines the percentage composition of elements in a compound.Confirms the empirical formula.Does not provide information on the arrangement of atoms (isomerism).

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of this compound is robustly achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide an intricate map of the molecular framework, while GC-MS confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. While alternative techniques such as IR spectroscopy and elemental analysis can offer supporting evidence, they lack the detailed structural insights provided by NMR and MS. For unambiguous structural elucidation of complex organic molecules in a research and development setting, the integrated use of NMR and MS remains the gold standard.

References

The Translational Journey of Novel Therapeutics: A Comparative Guide to In Vitro and In Vivo Studies of Compounds Derived from 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the path from a promising chemical scaffold to a clinically viable therapeutic is a rigorous journey of meticulous evaluation. This guide provides an in-depth comparison of in vitro and in vivo studies for a series of hypothetical anti-inflammatory agents derived from the versatile starting material, 3-Chloro-4'-fluoropropiophenone. By examining the experimental data and the rationale behind the methodological choices, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the translational process.

Introduction: The Potential of this compound as a Privileged Scaffold

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of a diverse range of organic molecules.[1] Its unique combination of chloro and fluoro substituents makes it an attractive starting point for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs.[1] The core structure allows for facile chemical modifications, enabling the generation of a library of derivatives with potentially enhanced efficacy and specificity.

This guide will focus on a hypothetical series of chalcone derivatives synthesized from this compound, a class of compounds known for their broad spectrum of biological activities, including anti-inflammatory properties.

The Initial Spark: In Vitro Evaluation - Gauging Potential in a Controlled Environment

In vitro studies represent the foundational step in drug discovery, offering a controlled environment to assess the biological activity of newly synthesized compounds. These assays are crucial for initial screening, mechanism of action studies, and identifying promising candidates for further development.

Rationale for In Vitro Screening

The primary objective of in vitro screening is to rapidly and cost-effectively identify compounds that exhibit a desired biological effect. For our hypothetical chalcone derivatives, the focus is on their anti-inflammatory potential. This involves assessing their ability to modulate key pathways and cellular responses associated with inflammation.

Key In Vitro Assays for Anti-Inflammatory Activity

A battery of in vitro assays is typically employed to build a comprehensive profile of a compound's anti-inflammatory activity.

Before evaluating the specific anti-inflammatory effects, it is imperative to determine the concentration range at which the compounds are not toxic to cells. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay are fundamental.[2][3] These assays measure cellular metabolic activity, providing an indication of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the chalcone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a pivotal role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of these cytokines in the supernatant of lipopolysaccharide (LPS)-stimulated macrophages treated with the test compounds.

Interpreting In Vitro Data: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric derived from in vitro assays. It represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.

Compound Cytotoxicity (CC50, µM) NO Inhibition (IC50, µM) TNF-α Inhibition (IC50, µM) IL-6 Inhibition (IC50, µM)
Derivative A>10015.212.818.5
Derivative B85.65.84.27.1
Derivative C>10025.430.128.9
Indomethacin (Control)>1008.56.79.3

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of Chalcone Derivatives

From this hypothetical data, Derivative B emerges as the most potent candidate due to its lower IC50 values for inhibiting NO, TNF-α, and IL-6 production, coupled with acceptable cytotoxicity.

The Crucial Transition: In Vivo Studies - Assessing Efficacy and Safety in a Living System

While in vitro studies provide valuable initial insights, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and safety profile in a whole-animal model.

Rationale for In Vivo Evaluation

The primary goals of in vivo testing are to:

  • Confirm the anti-inflammatory effects observed in vitro.

  • Assess the compound's therapeutic efficacy in a disease model.

  • Determine its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

  • Evaluate its safety and tolerability.

Key In Vivo Models for Anti-Inflammatory Activity

This is a widely used and well-characterized acute inflammatory model. Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the chalcone derivatives orally at different doses (e.g., 10, 25, 50 mg/kg body weight). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

To assess the systemic anti-inflammatory effects, animals can be challenged with LPS, a component of the outer membrane of Gram-negative bacteria. LPS administration induces a robust inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A successful drug candidate will demonstrate a clear correlation between its in vitro potency and its in vivo efficacy.

Compound Dose (mg/kg) Inhibition of Paw Edema (%) at 3h Reduction in Serum TNF-α (%) Reduction in Serum IL-6 (%)
Derivative A5035.228.931.5
Derivative B2558.762.555.8
Derivative C5022.118.420.3
Indomethacin (Control)1065.468.260.1

Table 2: Hypothetical In Vivo Anti-inflammatory Efficacy of Chalcone Derivatives

The in vivo data for Derivative B corroborates the in vitro findings, showing significant anti-inflammatory activity at a lower dose compared to the other derivatives.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of the drug discovery process, from initial screening to in vivo validation, and the conceptual relationship between these two critical stages.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of Chalcone Derivatives cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity Initial Screening no_inhibition NO Inhibition Assay (Griess Assay) cytotoxicity->no_inhibition Non-toxic Concentrations cytokine_inhibition Cytokine Inhibition (ELISA) no_inhibition->cytokine_inhibition Mechanism of Action lead_selection Lead Candidate Selection (e.g., Derivative B) cytokine_inhibition->lead_selection Potent Candidates paw_edema Carrageenan-Induced Paw Edema lead_selection->paw_edema Efficacy Testing lps_model LPS-Induced Systemic Inflammation paw_edema->lps_model Systemic Effects pk_pd Pharmacokinetic/ Pharmacodynamic Studies lps_model->pk_pd ADME Profiling

Caption: Experimental workflow from in vitro screening to in vivo validation.

logical_relationship invitro In Vitro Studies hypothesis Hypothesis Generation & Target Validation invitro->hypothesis correlation IVIVC (In Vitro-In Vivo Correlation) invitro->correlation invivo In Vivo Studies efficacy Therapeutic Efficacy & Safety Assessment invivo->efficacy hypothesis->invitro efficacy->invivo correlation->invivo

Caption: Logical relationship between in vitro and in vivo studies.

Conclusion: A Symbiotic Relationship in Drug Discovery

The journey of a drug candidate from the laboratory bench to potential clinical application is a testament to the symbiotic relationship between in vitro and in vivo studies. In vitro assays serve as the initial gatekeeper, efficiently identifying compounds with the desired biological activity and providing insights into their mechanisms of action. Subsequently, in vivo studies provide the indispensable validation in a complex physiological system, assessing true therapeutic efficacy and safety. The hypothetical case of chalcone derivatives derived from this compound illustrates this critical paradigm. A successful translational research program relies on the logical and iterative progression from well-designed in vitro experiments to robust and informative in vivo models, ultimately paving the way for the development of novel and effective therapies.

References

A Comparative Guide to Alternative Reagents for 3-Chloro-4'-fluoropropiophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical decision that influences not only the efficiency and yield of a reaction but also its safety, cost-effectiveness, and environmental impact. For years, 3-Chloro-4'-fluoropropiophenone has been a widely utilized precursor, particularly in the synthesis of bupropion, a prominent antidepressant. This guide provides a detailed comparative analysis of alternative reagents and synthetic pathways that offer viable substitutes to this conventional intermediate. We will delve into the mechanistic underpinnings of these alternatives, present supporting experimental data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Role of this compound in Bupropion Synthesis

The conventional synthesis of bupropion involves the α-bromination of 4-fluoropropiophenone, followed by the substitution of bromine with a tert-butylamino group. This compound serves as a key intermediate in a similar fashion, where the chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution by tert-butylamine.

G

Alternative Reagents and Synthetic Strategies

Growing concerns over the use of hazardous reagents, such as elemental bromine and chlorine, coupled with the drive for more efficient and sustainable synthetic processes, have spurred the development of alternative approaches. These can be broadly categorized into:

  • Alternative Halogenating Agents: Replacing elemental halogens with safer and more manageable reagents.

  • Mannich-type Reactions: A one-pot approach that avoids the isolation of the halogenated intermediate.

  • Alternative Starting Materials: Utilizing different precursors that converge to the bupropion scaffold.

Alternative Halogenating Agents

The α-halogenation of propiophenones is a key step in the traditional synthesis. While effective, the use of Br₂ or Cl₂ poses significant safety and handling challenges. Several alternatives have been explored to mitigate these risks.

N-Bromosuccinimide (NBS)

NBS has emerged as a popular and safer alternative to liquid bromine for α-bromination.[1] It is a crystalline solid that is easier to handle and generates bromine in situ at a controlled rate, minimizing the risks associated with the free halogen.

Experimental Protocol: α-Bromination of m-Chloropropiophenone using NBS [1]

  • Reaction Setup: To a solution of m-chloropropiophenone (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reaction Conditions: Heat the mixture to 60-65°C and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2 hours.

  • Work-up: After completion, cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield m-chloro-α-bromopropiophenone.

Pyridinium Tribromide (PBr₃)

This reagent is another solid, stable source of bromine that offers improved handling characteristics compared to liquid bromine. It has been successfully employed in the synthesis of bupropion, particularly in flow chemistry setups.[2]

Comparative Data: Halogenating Agents

ReagentFormKey AdvantagesKey DisadvantagesTypical Yield of Halogenated Intermediate
Bromine (Br₂) / Chlorine (Cl₂) ** Liquid / GasHigh reactivity, low costHighly toxic, corrosive, difficult to handle>95%
N-Bromosuccinimide (NBS) SolidSafer, easier to handle, controlled reactionHigher cost than Br₂~90-98%[1]
Pyridinium Tribromide (PBr₃) SolidSafer, easier to handle, suitable for flow chemistryHigher cost, generates pyridine byproduct~85-95%[2]
Cupric Chloride (CuCl₂) **SolidHigh selectivity, easy to handleGenerates metallic waste, can be costly~90%[3]
Mannich-type Reactions: A One-Pot Approach

The Mannich reaction offers an elegant and atom-economical alternative to the two-step halogenation-substitution sequence. In this approach, the propiophenone, an amine (tert-butylamine), and formaldehyde (or its equivalent) react in a single pot to form the β-aminoketone, which is the bupropion free base.

G

This one-pot synthesis avoids the use of hazardous halogenating agents and the isolation of the lachrymatory α-haloketone intermediate, making it an attractive "green" alternative.[4][5]

Experimental Protocol: One-Pot Synthesis of Bupropion via Mannich Reaction

A generalized protocol based on literature procedures.

  • Reaction Setup: In a reaction vessel, combine 4-fluoropropiophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and tert-butylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid and reflux the mixture for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and adjust the pH to basic with an appropriate base (e.g., NaOH).

  • Extraction and Purification: Extract the bupropion free base with an organic solvent. The free base can then be converted to the hydrochloride salt by treatment with HCl in a suitable solvent, followed by crystallization.

Alternative Starting Materials

Instead of modifying the reaction on the propiophenone, another strategy is to start from a different precursor altogether.

From m-Chlorobenzoyl Chloride

An alternative route begins with m-chlorobenzoyl chloride. This can be reacted with an appropriate Grignard or organocuprate reagent to form the propiophenone backbone, followed by subsequent functionalization. While this adds steps to the overall synthesis, it can offer flexibility in introducing substituents on the propyl chain.

Comparative Analysis and Field Insights

Synthetic StrategyKey AdvantagesKey DisadvantagesSafety ProfileScalability
Traditional Halogenation-Substitution High yields, well-establishedUse of hazardous reagents, lachrymatory intermediatePoor, requires stringent controlsExcellent, widely used in industry
NBS/PBr₃ Halogenation Improved safety and handlingHigher reagent costGood, avoids free halogensExcellent
Mannich-type Reaction One-pot, atom-economical, avoids halogensMay require optimization for high yieldsExcellent, "green" approachGood, but may be less established at industrial scale
Alternative Starting Materials Synthetic flexibilityPotentially longer synthetic routeVaries with reagents usedGood

From a process chemistry perspective, the choice of reagent and synthetic route is a multi-faceted decision. For large-scale manufacturing, the traditional route using elemental bromine or chlorine, despite its hazards, is often favored due to its low cost and high efficiency. However, with increasing emphasis on green chemistry and process safety, routes employing NBS or the Mannich reaction are gaining significant traction.[6]

For research and development, the Mannich-type reaction offers a rapid and safer way to synthesize bupropion and its analogs. The operational simplicity of a one-pot reaction is a significant advantage in a discovery setting.

Conclusion

The synthesis of bupropion and related pharmaceutical compounds is no longer confined to a single synthetic pathway. While this compound remains a relevant intermediate, a host of alternative reagents and strategies offer compelling advantages in terms of safety, efficiency, and environmental impact. The use of solid brominating agents like NBS and PBr₃ represents a significant step forward in mitigating the risks associated with traditional halogenation. Furthermore, the elegance of the Mannich-type reaction provides a greener and more atom-economical route to the target molecule. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the project, balancing factors such as scale, cost, safety, and regulatory considerations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical entities like 3-Chloro-4'-fluoropropiophenone is foundational to scientific advancement. However, with the power of synthesis comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound (CAS No. 347-93-3), moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The procedures outlined here are designed to be a self-validating system, grounded in authoritative chemical safety principles.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the compound's intrinsic hazards. This compound is not a benign substance; its hazard profile necessitates meticulous handling from acquisition to disposal.

According to its Safety Data Sheet (SDS), the compound presents several key risks.[1][2][3] It is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4] These classifications are not abstract warnings; they represent tangible risks to laboratory personnel. Skin contact can lead to irritation, while inhalation of the solid dust can compromise respiratory function.[1][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, OralExclamation MarkWarningH302: Harmful if swallowed[1][3][5]
Skin Corrosion/IrritationExclamation MarkWarningH315: Causes skin irritation[1][4][5]
Serious Eye Damage/IrritationExclamation MarkWarningH319: Causes serious eye irritation[1][4][5]
Specific Target Organ ToxicityExclamation MarkWarningH335: May cause respiratory irritation[1][4][5]

This risk profile dictates that all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including protective gloves, safety glasses with side-shields, and a lab coat.[1][4] Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust.[1][4][6]

Section 2: Pre-Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical disposal is rigorous and unambiguous waste segregation. This compound is a halogenated organic compound , containing both chlorine and fluorine atoms.[7] This classification is critical and dictates its disposal pathway.

The Causality of Segregation: Halogenated organic wastes are typically disposed of via high-temperature incineration.[7][8] Mixing them with non-halogenated waste streams can interfere with the incineration process and, under improper conditions, lead to the formation of highly toxic and environmentally persistent byproducts such as dioxins and furans. Therefore, dedicated, separate waste streams are not just a matter of regulatory compliance but a critical step in preventing environmental contamination.[9]

Experimental Protocol: Establishing a Halogenated Waste Container
  • Select an Appropriate Container: Choose a container made of a material compatible with organic chemicals (e.g., high-density polyethylene). The container must have a screw-top cap that can be sealed tightly to be "vapor tight" and "spill proof."[9][10]

  • Labeling: Before adding any waste, clearly label the container. The label must include the words "Hazardous Waste: Halogenated Organics."[7][9] List the chemical constituents as they are added, e.g., "Waste this compound." Do not use abbreviations or chemical formulas.[9]

  • Location: Store the waste container in a designated satellite accumulation area, typically within the laboratory fume hood where the waste is generated.[10]

  • Containment: Keep the waste container closed at all times except when actively adding waste.[9]

G start Generate Waste Containing this compound decision_type Is the waste solid, liquid, or contaminated labware? start->decision_type solid_waste Unused/Surplus Solid Compound decision_type->solid_waste Solid liquid_waste Compound in Solution decision_type->liquid_waste Liquid labware_waste Contaminated Labware (Gloves, Wipes, Glassware) decision_type->labware_waste Labware package_solid Package in original or sealed, clearly labeled container. solid_waste->package_solid transfer_liquid Carefully pour into designated Halogenated Liquid Waste container. liquid_waste->transfer_liquid package_labware Place in sealed, double-bagged, and labeled waste bag. labware_waste->package_labware transfer_solid Transfer to designated Halogenated Solid Waste container. package_solid->transfer_solid package_labware->transfer_solid

Caption: Decision workflow for proper segregation of this compound waste.

Section 3: Step-by-Step Disposal Procedures

Disposal must be handled through a licensed disposal company or your institution's Environmental Health & Safety (EHS) office.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

A. Disposal of Unused/Surplus Product (Solid Form)
  • Primary Containment: If possible, keep the chemical in its original, clearly labeled container.[10]

  • Secure Packaging: Ensure the container is securely sealed.[4] If the original container is compromised, place the entire container into a larger, sealable, and compatible container (overpacking).

  • Labeling: Verify the label is accurate and legible.

  • Transfer: Arrange for pickup by your institution's EHS personnel or a licensed chemical waste contractor.

B. Disposal of Contaminated Labware
  • Gross Decontamination: Remove as much of the solid residue as possible from contaminated items (e.g., spatulas, glassware) using a dry wipe.

  • Collection: Place all contaminated disposable items—gloves, weigh boats, paper towels, silica gel—into a designated, labeled plastic bag or container for solid hazardous waste.[4]

  • Packaging: Once full, seal the bag or container and place it in the designated Halogenated Solid Waste collection drum.

  • Contaminated Packaging: The original, now empty, product container must be disposed of as unused product.[1]

C. Disposal of Solutions
  • Identification: If this compound has been dissolved in a solvent, this solution must be treated as halogenated liquid waste, regardless of the solvent used.

  • Transfer: Working in a chemical fume hood, carefully pour the waste solution into the designated Halogenated Liquid Waste container. Avoid splashing.

  • Container Management: Do not fill the waste container beyond 90% capacity to allow for vapor expansion.[10] Keep the container securely capped when not in use.

  • Recommended Practice: One approved disposal method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with a scrubber.[1] This is a task for a licensed disposal facility, but segregating the waste correctly in your lab is the first and most critical step in this process.

Section 4: Emergency Procedures for Spills and Exposures

Accidents happen, but a prepared response minimizes risk.

Spill Cleanup Protocol
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.[4]

    • Wearing appropriate PPE (gloves, safety glasses, lab coat), gently cover the spill with an absorbent material to prevent dust generation.[4]

    • Use dry clean-up procedures; do not sweep in a way that creates dust.[4] Carefully scoop or vacuum the material into a sealable, labeled container for disposal as hazardous waste.[4]

    • Wipe the area with a damp cloth, and dispose of the cloth as contaminated solid waste.

    • Wash the area with soap and water.[4]

  • Major Spill:

    • Evacuate the immediate area.[4]

    • Alert Emergency Services and your institution's EHS office, informing them of the material's identity and the spill's location.[4]

    • Prevent entry into the area.

    • Allow only trained emergency response personnel to handle the cleanup.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][6]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water. Seek medical attention if irritation occurs or persists.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]

By adhering to these detailed procedures, you actively contribute to a safer laboratory environment and ensure that our scientific pursuits do not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4'-fluoropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 3-Chloro-4'-fluoropropiophenone is foundational to innovation in pharmaceuticals and agrochemicals.[1] This compound, a versatile building block in organic synthesis, demands our full respect due to its hazardous properties.[1][2] This guide provides essential, field-proven safety and logistical information for its handling. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why specific protective measures are imperative. Adherence to these protocols is a self-validating system for ensuring laboratory safety.

Hazard Assessment: The Foundation of Your PPE Strategy

Understanding the specific risks associated with this compound is the critical first step in designing a robust safety protocol. This compound is not benign; its hazard profile dictates every equipment choice we make. According to its classification under the Globally Harmonized System (GHS), it presents several key health hazards.[3]

  • Acute Toxicity (Oral): The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4] This underscores the importance of preventing inadvertent ingestion through contaminated hands or surfaces.

  • Skin Irritation: It is a known skin irritant (Category 2), capable of causing inflammation and discomfort upon contact.[2][4][5] This necessitates a robust barrier between the chemical and your skin.

  • Serious Eye Irritation: Direct contact with the eyes will cause serious irritation (Category 2).[2][4][5] The eyes are particularly vulnerable, and protection is non-negotiable.

  • Respiratory Irritation: As a powder, the dust of this compound can cause respiratory tract irritation if inhaled (Specific target organ toxicity - single exposure, Category 3).[2][4][5]

These hazards are the "why" behind every subsequent recommendation. The operational goal is to establish multiple barriers to these exposure routes, a principle that aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7][8]

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard assessment, a multi-layered PPE approach is required. The selection of equipment must be deliberate and based on the specific tasks being performed.

Eye and Face Protection

Because this compound is a serious eye irritant, robust protection is mandatory.

  • Minimum Requirement: Chemical safety goggles that conform to European Standard EN 166 or are NIOSH-approved are essential.[3][4][9] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection from dust particles and splashes.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during transfer or dissolution in a solvent), a face shield should be worn in addition to safety goggles. The face shield protects the entire face from contact.

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • The Causality of Glove Choice: The goal is to select a material that resists degradation and permeation. Nitrile offers excellent resistance to a broad range of chemicals and is a reliable choice for handling this solid compound.

  • Mandatory Practice: Gloves must be inspected for tears or pinholes before each use.[3][4] After handling the chemical, dispose of the gloves in accordance with applicable hazardous waste regulations and good laboratory practices.[4] Never wear contaminated gloves outside of the immediate work area. Always wash hands thoroughly with soap and water after removing gloves.[5]

Body Protection

Protecting the skin on your arms and body is crucial to prevent irritation.[4][5]

  • Standard Use: A clean, buttoned lab coat provides a sufficient barrier for handling small quantities on a lab bench.

  • High-Exposure Tasks: For tasks involving larger quantities or a higher risk of dust generation, a chemical-resistant apron or a full protective suit should be utilized.[3][4] The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[4]

Respiratory Protection

Inhalation of the dust is a primary exposure risk that must be controlled.

  • Primary Engineering Control: The most effective protective measure is to handle this compound within a certified chemical fume hood.[3][4] This engineering control captures dust at the source, preventing it from entering the breathing zone of the operator.

  • Secondary Respiratory Protection: When engineering controls are not sufficient or during spill cleanup, respiratory protection is required. For nuisance dust exposure, a NIOSH-approved N95 or a European Standard P1 particle respirator may be used.[4][5] For emergencies or situations with high potential for airborne dust, a more advanced respirator, such as a full-face respirator with appropriate cartridges, should be used.[9] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 requirements.

Operational and Disposal Plan

A safe workflow integrates PPE use with proper handling and disposal procedures. Avoid all personal contact, including inhalation, and always use the substance in a well-ventilated area.[5]

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific work area, preferably inside a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[9][11]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally gloves.

  • Handling: Carefully weigh and transfer the solid chemical, taking measures to minimize dust formation.[4][5] Use tools like spatulas and weighing paper appropriate for the task. Keep the container tightly closed when not in use.[3][5][9]

  • Post-Handling: After the procedure, decontaminate the work surface.

  • Doffing PPE: Remove PPE in the reverse order, being careful not to self-contaminate. Gloves should be removed last.

  • Disposal: Dispose of contaminated gloves, weighing papers, and other disposable materials as hazardous waste. The chemical itself must be disposed of in a suitable, closed, and labeled container as hazardous waste, following local, state, and federal regulations.[4][5][9] Do not let the product enter drains.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer (Minimize Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Secure & Store Chemical handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Dispose of Waste per Regulations clean3->clean4

Caption: Workflow for Safely Handling this compound.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9][12]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical attention.[9][12]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. Never give anything by mouth to an unconscious person.[4][9]

For any significant spill, evacuate the area and alert emergency services.[5] Only personnel with the correct training and PPE should attempt to clean up a spill, using dry methods to avoid generating dust.[5]

Hazard and PPE Summary

Hazard ClassificationAffected AreaMinimum PPE RequirementEnhanced Protection
Acute Toxicity, Oral (Cat. 4) InternalStandard laboratory hygiene, Nitrile GlovesN/A
Skin Irritation (Cat. 2) Skin, HandsLab Coat, Nitrile GlovesChemical-resistant Apron/Suit
Serious Eye Irritation (Cat. 2) EyesChemical Safety GogglesGoggles and Face Shield
Respiratory Irritation (Cat. 3) Respiratory TractChemical Fume HoodN95/P1 Respirator or higher

Table 1: Summary of hazards and corresponding PPE levels for this compound.

Conclusion: A Culture of Safety

Handling this compound does not have to be hazardous, but it must be deliberate. The protocols outlined here are designed to create a system of safety that protects you, your colleagues, and your research. By understanding the causal link between the chemical's properties and the required personal protective equipment, you empower yourself to work confidently and securely. This commitment to safety is the bedrock of trustworthy and excellent science.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.